5,6-Epoxyretinoic acid
描述
属性
IUPAC Name |
3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEHJLBAOLGBJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5,6-Epoxyretinoic Acid: Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Epoxyretinoic acid is a biologically active metabolite of retinoic acid, the active form of vitamin A.[1][2] Its discovery and subsequent characterization have provided valuable insights into the complex metabolic pathways of retinoids and their roles in cellular signaling. This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of this compound, with a focus on quantitative data, detailed experimental protocols, and the signaling pathways it modulates.
Discovery and Isolation
The initial identification of this compound was a significant step in understanding the metabolic fate of retinoic acid. It was first isolated in its pure form from the intestinal mucosa of vitamin A-deficient rats that had been administered [3H]retinoic acid.[2] This discovery confirmed that 5,6-epoxidation is a true in vivo metabolic pathway for retinoic acid and not an artifact of the isolation process.[2]
Subsequent studies have also identified this compound as an endogenous retinoid in the kidneys of rats on a normal diet, further establishing its physiological relevance.[3] The isolation and identification of this metabolite have heavily relied on the use of radiolabeled precursors and advanced analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.[2][3]
A critical consideration in the isolation of this compound is its acid-labile nature. Acidic conditions can cause its conversion to 5,8-oxyretinoic acid, necessitating careful control of pH during extraction and purification procedures.[2]
Quantitative Data
The biological activity and tissue distribution of this compound have been quantified in several studies. The following tables summarize key quantitative data, providing a basis for comparison and further research.
| Parameter | Value | Species | Tissue/System | Reference |
| Concentration | ||||
| 0.25 µM | Rat | Kidney | [3] | |
| Biological Activity | ||||
| Growth Promotion | 0.5% as active as all-trans-retinoic acid | Rat | In vivo | |
| Receptor Activation (EC50) | ||||
| RARα | 77 nM | In vitro | ||
| RARβ | 35 nM | In vitro | ||
| RARγ | 4 nM | In vitro |
Experimental Protocols
The successful isolation and quantification of this compound from biological matrices require meticulous experimental procedures. Below are detailed methodologies for key experiments.
Extraction of this compound from Tissues
This protocol is adapted from methodologies used for the extraction of retinoids from biological samples.
Materials:
-
Tissue sample (e.g., kidney, intestinal mucosa)
-
Homogenizer
-
0.025 M KOH in ethanol (B145695)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Homogenize the tissue sample in a suitable buffer.
-
Add 1 to 3 ml of 0.025 M KOH in ethanol to the tissue homogenate (up to 500 µL).
-
Add 10 ml of hexane to the aqueous ethanol phase and vortex thoroughly.
-
Centrifuge at 1,500 x g for 10 minutes to separate the phases.
-
Collect the upper hexane layer.
-
Wash the hexane layer with a saturated NaCl solution.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the residue in a suitable solvent for HPLC analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
Instrumentation:
-
HPLC system with a UV detector or coupled to a mass spectrometer.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
Mobile Phase:
-
A gradient of acetonitrile (B52724) in water with 0.1% formic acid is commonly used. The specific gradient will depend on the column and system.
Procedure:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject the reconstituted sample extract.
-
Run the gradient program to separate the retinoid metabolites.
-
Monitor the elution profile at a suitable wavelength (e.g., 350 nm for retinoic acid and its metabolites).
-
For confirmation and quantification, couple the HPLC system to a mass spectrometer.
Mass Spectrometry (MS) Analysis
Instrumentation:
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
Parameters:
-
Ionization Mode: Typically positive ion mode for retinoids.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard for accurate quantification.
Signaling Pathways
This compound exerts its biological effects primarily by acting as an agonist for the retinoic acid receptors (RARs).[4] There are three subtypes of RARs: RARα, RARβ, and RARγ. Upon ligand binding, RARs form a heterodimer with retinoid X receptors (RXRs).[4] This RAR/RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[5]
The binding of the ligand-activated RAR/RXR heterodimer to RAREs leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins.[4] This coactivator complex, which often includes histone acetyltransferases, modifies the chromatin structure, making it more accessible for transcription.[6] The result is the activation of gene transcription, leading to changes in cellular processes such as differentiation, proliferation, and apoptosis.[1]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the isolation and identification of this compound from biological samples.
Conclusion
This compound is a physiologically relevant metabolite of retinoic acid that actively participates in cellular signaling through the activation of retinoic acid receptors. Its discovery has broadened our understanding of retinoid metabolism and function. The detailed experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers and professionals in the fields of biology, chemistry, and drug development who are investigating the roles of retinoids in health and disease. Further research into the specific functions of this compound and its downstream targets may reveal novel therapeutic opportunities.
References
- 1. Metabolism of this compound in vivo: isolation of a major intestinal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a physiological metabolite of retinoic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
5,6-Epoxyretinoic acid as an endogenous metabolite of retinoic acid
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Retinoic acid (RA), an active metabolite of vitamin A, is a critical signaling molecule that orchestrates a multitude of physiological processes, including embryonic development, cellular differentiation, and immune function. Its biological effects are primarily mediated through the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The metabolism of retinoic acid is a tightly regulated process that yields a variety of derivatives, thereby controlling the localized concentration and activity of this potent morphogen. Among these derivatives, 5,6-epoxyretinoic acid has been identified as a significant endogenous metabolite. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, biological activity, and experimental methodologies related to this compound.
Biosynthesis and Metabolism
This compound is an endogenous retinoid formed in vivo from both retinol (B82714) and all-trans-retinoic acid.[1] Its formation is a true physiological process and not an artifact of isolation procedures.[2]
Enzymatic Formation
The conversion of all-trans-retinoic acid to this compound is catalyzed by an enzyme system found in various tissues.[3] This enzymatic activity is most concentrated in the kidney, followed by the intestine, liver, and spleen.[3] The enzyme, located in the mitochondrial and microsomal fractions of kidney cells, requires molecular oxygen, magnesium ions (Mg²⁺), ATP, and NADPH as cofactors for its activity.[3]
Further Metabolism
Once formed, this compound undergoes further, more rapid metabolism compared to retinoic acid itself.[4] A major metabolic pathway, particularly in the small intestine, is its conversion into more polar compounds. The primary metabolite identified in the small intestinal mucosa of rats is 5,6-epoxyretinoyl-β-glucuronide.[4] This glucuronidation is facilitated by liver microsomes in the presence of uridine-5'-diphospho-1-α-D-glucuronic acid (UDPGA).[4] This metabolic conversion does not result in the production of retinoic acid.[4] Oral treatment with retinoic acid appears to accelerate the metabolism of this compound, leading to an increased accumulation of highly polar metabolites.[4]
Endogenous Occurrence and Distribution
This compound has been confirmed as an endogenous metabolite present in rats under normal physiological conditions.[1] Following the administration of physiological doses of [3H]retinol, this compound was isolated and identified in the kidney, demonstrating its place in the metabolic pathway of retinol.[1] Studies in vitamin A-deficient rats have also detected its presence in the small intestine, kidney, liver, testes, and serum three hours after a dose of [3H]retinoic acid.[5] Its concentration peaks in the intestinal mucosa at 3 hours post-administration and is undetectable by 7 hours, indicating rapid metabolism or excretion.[5]
Data Presentation: Endogenous Retinoid Concentrations
The steady-state concentrations of acidic retinoids, including this compound, have been measured in the kidneys of rats on a normal diet, highlighting their significance relative to neutral retinoids.
Table 1: Endogenous Retinoid Concentrations in Rat Kidney
| Retinoid | Concentration (µM) | Reference |
|---|---|---|
| Retinyl palmitate | 8.7 | [1] |
| Retinol | 4.6 | [1] |
| all-trans-Retinoic acid | 1.3 | [1] |
| this compound | 0.25 |[1] |
Data Presentation: Enzyme Kinetics
The Michaelis constants (Km) for the enzyme system responsible for producing this compound have been determined in rat kidney fractions.
Table 2: Enzyme Kinetics for Retinoic Acid Epoxidation in Rat Kidney
| Substrate | Michaelis Constant (Km) | Reference |
|---|---|---|
| 13-cis-Retinoic Acid | 3.2 x 10⁻⁶ M | [3] |
| all-trans-Retinoic Acid | 3.7 x 10⁻⁶ M |[3] |
Biological Activity and Signaling
Despite being a prominent metabolite, the biological activity of this compound, particularly in promoting growth, is minimal compared to its precursor, all-trans-retinoic acid.
Data Presentation: Comparative Biological Activity
Bioassays using vitamin A-deficient rats have been conducted to evaluate the growth-promoting potential of this compound.
Table 3: Comparative Biological Activity in Promoting Growth
| Compound | Relative Activity vs. all-trans-Retinoic Acid | Administration Route | Reference |
|---|
| this compound | 0.5% | Intraperitoneal |[3],[6],[7] |
Retinoid Signaling Pathway
Retinoic acid exerts its effects by binding to nuclear receptors. The retinoic acid receptor (RAR) forms a heterodimer with the retinoid X receptor (RXR).[8] In the absence of a ligand, this RAR/RXR dimer binds to specific DNA sequences called retinoic acid response elements (RAREs) and recruits corepressor proteins to inhibit gene transcription.[8] Upon binding of an agonist ligand like all-trans-retinoic acid to RAR, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[8] This complex then activates the transcription of target genes.[8] While all-trans-RA is a high-affinity ligand for RARs, the specific interaction of this compound with these receptors is not well-defined in the available literature.
Experimental Protocols
The identification, quantification, and characterization of this compound have relied on a combination of in vivo and in vitro experimental techniques.
Protocol 1: In Vivo Identification and Quantification of Endogenous this compound
This protocol outlines the general steps used to isolate and identify this compound from rat tissues.[1][2]
-
Animal Model: Male rats maintained on a normal diet are administered physiological doses of radiolabeled [3H]retinyl acetate (B1210297) or [3H]retinol orally for several days to label the endogenous retinoid pools.[1]
-
Tissue Extraction: Kidneys are harvested and homogenized. The retinoids are extracted from the homogenate.
-
Fractionation: The extract is separated into neutral and acidic fractions using DEAE-Sephadex chromatography.[1]
-
High-Performance Liquid Chromatography (HPLC): The acidic fraction is subjected to a series of HPLC steps for purification.
-
Reverse-Phase HPLC: The initial separation is performed on a reverse-phase column to isolate retinoid metabolites.
-
Straight-Phase HPLC: Further purification is achieved using straight-phase HPLC to isolate this compound from other acidic retinoids.[2]
-
-
Identification and Quantification:
-
Co-chromatography: The purified metabolite is compared with a synthetic this compound standard using HPLC to confirm its identity based on retention time.[2]
-
Mass Spectrometry (MS): The structure is unequivocally confirmed by analyzing the mass spectrum of the isolated compound or its methylated derivative, which shows a characteristic molecular ion and fragmentation pattern.[1][2]
-
Quantification: The amount of the metabolite is determined by comparing the peak height or area from the HPLC chromatogram to a standard curve generated with known amounts of the synthetic standard.[9]
-
Protocol 2: In Vitro Enzyme Assay for Retinoic Acid Epoxygenase
This protocol describes the method to measure the enzymatic activity that converts retinoic acid to this compound.[3]
-
Tissue Preparation: Kidneys from rats are homogenized.
-
Subcellular Fractionation: Mitochondrial and microsomal fractions are prepared by differential centrifugation of the kidney homogenate.
-
Reaction Mixture: The reaction is carried out in a buffer containing:
-
The subcellular fraction (mitochondrial or microsomal) as the enzyme source.
-
The substrate: all-trans-retinoic acid or 13-cis-retinoic acid.
-
Cofactors: ATP, NADPH, and Mg²⁺ ions.
-
-
Incubation: The mixture is incubated under an atmosphere of molecular oxygen.
-
Extraction and Analysis: The reaction is stopped, and the retinoids are extracted. The product, this compound, is then separated and quantified using HPLC.
-
Kinetics Calculation: The Michaelis constant (Km) is determined by measuring the reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Protocol 3: Growth Promotion Bioassay
This protocol is used to assess the biological activity of retinoids in vivo.[6][7]
-
Animal Model: Weanling male rats are fed a vitamin A-deficient diet until they cease to gain weight.
-
Dosing: The rats are divided into groups and receive single daily intraperitoneal injections of the test compound (e.g., this compound) or the control compound (all-trans-retinoic acid) at various dose levels. A vehicle-only group serves as a negative control.
-
Monitoring: The body weight of each rat is recorded daily for the duration of the assay (e.g., 3 weeks).
-
Data Analysis: The average daily weight gain is calculated for each group. A dose-response curve is generated by plotting the weight gain as a function of the logarithm of the dose. The biological activity of the test compound is expressed as a percentage of the activity of the control compound required to produce the same growth response.
Conclusion
This compound is a well-established endogenous metabolite in the physiological pathway of both retinol and retinoic acid. It is formed by an NADPH-dependent oxygenase system, primarily in the kidney and intestine, and is rapidly metabolized further into polar glucuronides. Despite its presence as a significant metabolite, its biological activity in promoting growth is markedly lower than that of all-trans-retinoic acid. For researchers and drug development professionals, understanding the metabolic fate of retinoic acid, including the formation and rapid clearance of metabolites like this compound, is crucial for designing stable, effective retinoid-based therapeutics and for elucidating the complex mechanisms that regulate retinoid homeostasis and signaling.
References
- 1. Identification of this compound as an endogenous retinol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism of retinoic acid to this compound, retinoyl-beta-glucuronide, and other polar metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of this compound in vivo: isolation of a major intestinal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a physiological metabolite of retinoic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The biological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
In Vivo Genesis of 5,6-Epoxyretinoic Acid: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Epoxyretinoic acid (5,6-epoxyRA) is a biologically active metabolite of all-trans-retinoic acid (atRA), the principal active form of vitamin A. Its formation in vivo represents a significant pathway in retinoid metabolism, with potential implications for cellular signaling and homeostasis. This technical guide provides a comprehensive overview of the in vivo formation of 5,6-epoxyRA, detailing the enzymatic and non-enzymatic pathways involved, quantitative data on its formation and distribution, and detailed experimental protocols for its study. Furthermore, this guide illustrates the key biosynthetic and signaling pathways using detailed diagrams to facilitate a deeper understanding of the molecular mechanisms governing the biological activity of this retinoid metabolite.
Biosynthesis of this compound
The in vivo conversion of atRA to 5,6-epoxyRA is a complex process involving both cytochrome P450 (CYP) enzyme-mediated and non-enzymatic, radical-mediated reactions.
Cytochrome P450-Dependent Pathway
The primary enzymatic route for the metabolism of atRA, including the formation of 5,6-epoxyRA, is catalyzed by the CYP26 family of enzymes (CYP26A1, CYP26B1, and CYP26C1). These enzymes are crucial for maintaining retinoid homeostasis by catabolizing atRA into more polar metabolites. While the primary metabolites of CYP26 activity are hydroxylated forms of atRA (e.g., 4-hydroxy-RA), 5,6-epoxyRA has also been identified as a product.[1][2][3][4]
The enzyme system responsible for producing 5,6-epoxyRA is found in highest concentrations in the kidney, followed by the intestine, liver, and spleen, and is localized in the mitochondrial and microsomal fractions.[5] This enzymatic activity is dependent on molecular oxygen, magnesium ions, ATP, and NADPH.[5]
Peroxyl Radical-Dependent Pathway
An alternative, non-enzymatic pathway for the formation of 5,6-epoxyRA involves the reaction of atRA with peroxyl radicals.[6][7] This reaction is highly regioselective, with the peroxyl radical preferentially adding to the C5 or C6 position of the cyclohexenyl ring of atRA.[6] Subsequent elimination of an alkoxyl radical leads to the formation of the 5,6-epoxide.[6] This pathway may be particularly relevant under conditions of oxidative stress where the production of reactive oxygen species, including peroxyl radicals, is elevated.
Quantitative Data
The following tables summarize key quantitative data related to the in vivo formation and presence of this compound.
Table 1: Michaelis-Menten Constants for this compound Formation
| Substrate | Tissue | Subcellular Fraction | Km (μM) | Reference |
| all-trans-Retinoic Acid | Kidney | Microsomal & Mitochondrial | 3.7 | [5] |
| 13-cis-Retinoic Acid | Kidney | Microsomal & Mitochondrial | 3.2 | [5] |
Table 2: Kinetic Parameters of CYP26A1-Mediated all-trans-Retinoic Acid Metabolism
| Parameter | Value | Units | Reference |
| Km | 9.4 | nM | [1][5] |
| Vmax | 11.3 | pmol/min/pmol P450 | [1][5] |
| Intrinsic Clearance | 1.2 | mL/min/pmol P450 | [1][5] |
Note: These parameters represent the overall metabolism of atRA by CYP26A1 and are not specific to the 5,6-epoxidation reaction.
Table 3: In Vivo Concentrations of Retinoids in Rat Kidney
| Retinoid | Concentration (μM) | Reference |
| Retinyl palmitate | 8.7 | [8][9] |
| Retinol (B82714) | 4.6 | [8][9] |
| all-trans-Retinoic acid | 1.3 | [8][9] |
| This compound | 0.25 | [8][9] |
Experimental Protocols
In Vivo Analysis of this compound Formation in Vitamin A-Deficient Rats
This protocol is based on the methodology described in studies investigating the physiological metabolites of retinoic acid.[10]
Objective: To detect and quantify the in vivo formation of 5,6-epoxyRA from radiolabeled atRA in vitamin A-deficient rats.
Materials:
-
Vitamin A-deficient male rats.
-
[3H]-all-trans-retinoic acid.
-
Solvents for extraction (e.g., methanol (B129727), ethyl acetate).
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a radioactivity flow detector.
-
Reverse-phase C18 HPLC column.
-
Scintillation counter.
Procedure:
-
Administer a physiological dose of [3H]-atRA to vitamin A-deficient rats via intrajugular injection.
-
At various time points (e.g., 3 hours and 7 hours) post-administration, euthanize the animals and collect tissues of interest (e.g., small intestine, kidney, liver, testes, and serum).[10]
-
Homogenize the tissues in a suitable buffer.
-
Extract the retinoids from the tissue homogenates using a two-phase solvent extraction method (e.g., with methanol and ethyl acetate).
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase.
-
Inject the sample into the HPLC system.
-
Separate the retinoid metabolites using a reverse-phase C18 column with a suitable gradient elution program.
-
Monitor the eluent using a UV detector (for unlabeled standards) and a radioactivity flow detector to identify and quantify the [3H]-5,6-epoxyRA peak.
-
Collect fractions corresponding to the 5,6-epoxyRA peak and confirm its identity using liquid scintillation counting.
Quantification of this compound by LC-MS/MS
This protocol outlines a general procedure for the sensitive and specific quantification of 5,6-epoxyRA in biological matrices.
Objective: To accurately measure the concentration of 5,6-epoxyRA in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Tissue samples (e.g., kidney, liver).
-
Internal standard (e.g., a stable isotope-labeled 5,6-epoxyRA).
-
Solvents for extraction (e.g., acetonitrile, hexane).
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup).
-
LC-MS/MS system equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
A suitable HPLC column (e.g., C18 or amide-based).
Procedure:
-
Homogenize a known weight of the tissue sample in a suitable buffer.
-
Add a known amount of the internal standard to the homogenate.
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the retinoids.
-
Evaporate the final extract to dryness and reconstitute in the LC mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a gradient elution on the HPLC column.
-
Detect and quantify 5,6-epoxyRA using multiple reaction monitoring (MRM) mode. The MRM transitions should be optimized for both 5,6-epoxyRA and the internal standard.
-
Construct a calibration curve using known concentrations of 5,6-epoxyRA standard and the internal standard.
-
Calculate the concentration of 5,6-epoxyRA in the original tissue sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
Signaling Pathways and Experimental Workflows
The biological effects of retinoids are primarily mediated through their interaction with nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[11][12] While the signaling pathway of atRA is well-established, the specific interactions and downstream effects of 5,6-epoxyRA are less characterized. It is believed to exert its biological effects, albeit with lower potency than atRA, through the same RAR/RXR-mediated pathway.[13]
Diagrams of Pathways and Workflows
Conclusion
The in vivo formation of this compound is a multifaceted process with contributions from both enzymatic and non-enzymatic pathways. Understanding the dynamics of its formation and its biological activity is crucial for elucidating the complete picture of retinoid signaling and metabolism. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the role of this important metabolite in health and disease, and to explore its potential as a target for therapeutic intervention. Further research is warranted to fully characterize the specific enzymatic kinetics of 5,6-epoxidation and to delineate the precise downstream signaling events mediated by this retinoid.
References
- 1. Cytochrome P450s in the Regulation of Cellular Retinoic Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and Physiological Importance of the CYP26 Retinoic Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulating Retinoic Acid Availability during Development and Regeneration: The Role of the CYP26 Enzymes | MDPI [mdpi.com]
- 5. The role of CYP26 enzymes in retinoic acid clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regiospecificity of peroxyl radical addition to (E)-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of this compound as an endogenous retinol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound is a physiological metabolite of retinoic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.tocris.com [resources.tocris.com]
- 12. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 13. [PDF] The biological activity of this compound. | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Mechanism of Action of 5,6-Epoxyretinoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Epoxyretinoic acid (5,6-epoxy-RA) is a biologically active metabolite of all-trans-retinoic acid (ATRA), the active form of vitamin A. This document provides a comprehensive technical overview of the mechanism of action of 5,6-epoxy-RA, focusing on its molecular interactions, signaling pathways, and biological effects. Quantitative data from various assays are presented in structured tables, and detailed experimental protocols for key methodologies are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of the compound's function. This guide is intended for researchers, scientists, and professionals involved in drug development and related fields who are interested in the nuanced activity of retinoids.
Introduction
Retinoids, a class of compounds derived from vitamin A, are critical regulators of numerous physiological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[1][2] All-trans-retinoic acid (ATRA) is the most well-studied endogenous retinoid, exerting its effects primarily through the activation of nuclear retinoic acid receptors (RARs).[2][3] this compound is a naturally occurring metabolite of ATRA, formed through epoxidation of the 5,6 double bond in the cyclohexenyl ring.[4][5] While initially considered a less active metabolite, subsequent research has demonstrated that 5,6-epoxy-RA possesses significant biological activity, functioning as a potent agonist for all three RAR isoforms (α, β, and γ).[6][7][8] This guide delves into the specific molecular mechanisms by which 5,6-epoxy-RA elicits its effects, providing a detailed resource for the scientific community.
Molecular Interactions and Receptor Activation
The primary mechanism of action of 5,6-epoxy-RA is its direct interaction with and activation of retinoic acid receptors (RARs). RARs are ligand-inducible transcription factors that, upon binding to an agonist, heterodimerize with retinoid X receptors (RXRs).[2][3] This RAR/RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, leading to the recruitment of coactivator proteins and the initiation of gene transcription.[2][3]
Binding Affinity and Receptor Activation Potency
This compound has been shown to be a potent agonist of all three RAR isoforms. The potency of 5,6-epoxy-RA in activating RAR-mediated transcription has been quantified through reporter gene assays. The half-maximal effective concentrations (EC50) for the activation of each RAR isoform by 5,6-epoxy-RA are summarized in the table below, alongside the half-maximal inhibitory concentrations (IC50) for ATRA in competitive binding assays for comparison.
| Compound | Receptor Isoform | EC50 (nM) | IC50 (nM) of ATRA for comparison |
| This compound | RARα | 77[6][7][8] | ~5[9] |
| RARβ | 35[6][7][8] | ~5[9] | |
| RARγ | 4[6][7][8] | ~5[9] |
Note: EC50 values represent the concentration of 5,6-epoxy-RA required to achieve 50% of the maximal activation of the respective RAR isoform in a reporter gene assay. IC50 values for ATRA represent the concentration required to displace 50% of a radiolabeled ligand in a competitive binding assay and are provided as an indication of the parent compound's binding affinity.
Signaling Pathway
The signaling cascade initiated by 5,6-epoxy-RA follows the canonical retinoid signaling pathway. The process begins with the binding of 5,6-epoxy-RA to an RAR, which induces a conformational change in the receptor. This allows for the dissociation of corepressor proteins and the recruitment of coactivator complexes, leading to the transcriptional regulation of target genes.
Biological Effects
This compound has been shown to exert a range of biological effects, consistent with its role as an RAR agonist. These effects include the regulation of cell growth and differentiation, as well as the modulation of tumorigenesis.
Cell Proliferation and Differentiation
In vitro studies have demonstrated that 5,6-epoxy-RA can induce growth arrest in cancer cell lines. For example, at a concentration of 1 µM, it has been shown to induce growth arrest in MCF-7 human breast cancer cells and NB4 promyelocytic leukemia cells.[6][7] This anti-proliferative activity is a hallmark of RAR agonists and is mediated by the regulation of cell cycle-related genes.
Inhibition of Skin Tumor Promotion
This compound has been shown to be as effective as ATRA in inhibiting skin tumor promotion in mouse models.[10][11] This anti-tumor activity is linked to its ability to inhibit the induction of ornithine decarboxylase (ODC) activity, a key enzyme in cell proliferation that is often upregulated in tumors.[10][11]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of 5,6-epoxy-RA.
RAR Competitive Binding Assay
This protocol is for determining the binding affinity of a test compound to RARs using a competitive binding assay with a radiolabeled ligand.
-
Receptor Preparation: Nuclear extracts containing the specific RAR isoform (α, β, or γ) are prepared from cells overexpressing the receptor (e.g., transfected COS-7 cells).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM HEPES, 150 mM Li2SO4, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2).[12]
-
Competition Reaction: In a 384-well plate, incubate a fixed concentration of the radiolabeled ligand (e.g., [3H]-ATRA) with the RAR-containing nuclear extract in the presence of increasing concentrations of the unlabeled competitor (5,6-epoxy-RA).
-
Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 4-18 hours at 4°C).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as filtration through a glass fiber filter or a scintillation proximity assay (SPA).[12][13]
-
Quantification: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.[14]
RAR-Mediated Transcriptional Activation Assay (Luciferase Reporter Assay)
This protocol is for quantifying the ability of a compound to activate RAR-mediated gene transcription.
-
Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HEK293 or COS-7) with an expression vector for the desired RAR isoform (α, β, or γ) and a reporter plasmid containing a luciferase gene under the control of a RARE-containing promoter (e.g., pRARE-Luc). A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.[6][15][16]
-
Compound Treatment: After transfection (e.g., 24 hours), treat the cells with various concentrations of 5,6-epoxy-RA or a vehicle control.
-
Incubation: Incubate the cells for an appropriate period (e.g., 16-24 hours) to allow for reporter gene expression.[6][16]
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Luciferase Assay: Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysate.
-
Luminescence Measurement: Measure the luminescence produced by the firefly luciferase using a luminometer. If a Renilla luciferase control was used, measure its activity as well.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the 5,6-epoxy-RA concentration. The EC50 value is determined by non-linear regression analysis.
Cell Proliferation Assay (BrdU Incorporation)
This protocol is for assessing the effect of a compound on cell proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.
-
Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 5,6-epoxy-RA or a vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 24-72 hours).
-
BrdU Labeling: Add a BrdU labeling solution to each well and incubate for a period that allows for significant incorporation into the DNA of proliferating cells (e.g., 2-4 hours).[11][15]
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU. This is typically done with a fixing solution followed by an acid treatment (e.g., HCl).[11][15]
-
Antibody Incubation: Incubate the cells with a primary antibody against BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color change is observed.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: The absorbance is proportional to the amount of BrdU incorporated, which reflects the level of cell proliferation. Plot the absorbance against the logarithm of the 5,6-epoxy-RA concentration to determine its effect on cell growth.
Conclusion
This compound is a biologically active metabolite of ATRA that functions as a potent agonist for all RAR isoforms. Its mechanism of action is centered on the activation of the canonical RAR signaling pathway, leading to the transcriptional regulation of target genes involved in cell proliferation, differentiation, and other key cellular processes. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the role of 5,6-epoxy-RA and other retinoids in health and disease. A thorough understanding of the molecular mechanisms of such metabolites is crucial for the development of novel therapeutic strategies targeting the retinoid signaling pathway.
References
- 1. In Vitro and In Vivo Characterization of Retinoid Synthesis from β-carotene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. PolarScreen™ NR Competitive Binding Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding of 9-cis-retinoic acid and all-trans-retinoic acid to retinoic acid receptors alpha, beta, and gamma. Retinoic acid receptor gamma binds all-trans-retinoic acid preferentially over 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - NP [thermofisher.com]
- 12. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cohesionbio.com [cohesionbio.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
The Enigmatic Presence of 5,6-Epoxyretinoic Acid in Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Epoxyretinoic acid, a metabolite of retinoic acid, has been identified as a naturally occurring compound in various mammalian tissues. Its presence, though often transient and in low concentrations, suggests a potential physiological role that is yet to be fully elucidated. This technical guide provides an in-depth overview of the current knowledge on the natural occurrence of this compound, its biosynthesis, and analytical methodologies for its detection and quantification in biological samples. Furthermore, it delves into the putative signaling pathways through which this retinoid may exert its biological effects. This document is intended to serve as a comprehensive resource for researchers in the fields of endocrinology, pharmacology, and drug development who are interested in the nuanced roles of retinoid metabolism and signaling.
Natural Occurrence and Quantitative Data
This compound has been detected in several tissues of vitamin A-deficient rats following the administration of physiological doses of retinoic acid. Its presence has been confirmed in the small intestine, kidney, liver, testes, and serum[1][2]. The concentration of this metabolite is notably transient, with rapid metabolism and excretion observed, particularly in the intestinal mucosa[1][2].
The kidney has been identified as a significant site of this compound presence, where it is considered an endogenous metabolite of retinol (B82714) under normal physiological conditions[3][4]. Quantitative analysis has been performed on rat kidney tissue, providing valuable insight into its steady-state concentrations relative to other retinoids.
Table 1: Endogenous Retinoid Concentrations in Rat Kidney [3][4]
| Retinoid | Concentration (µM) |
| Retinyl palmitate | 8.7 |
| Retinol | 4.6 |
| all-trans-Retinoic acid | 1.3 |
| This compound | 0.25 |
Biosynthesis and Metabolism
This compound is synthesized from all-trans-retinoic acid by an enzymatic system found in various tissues. The highest concentrations of this enzyme system are located in the kidney, followed by the intestine, liver, and spleen[5]. The conversion requires molecular oxygen, magnesium ions, ATP, and NADPH[5]. In the kidney, the enzyme activity is present in both mitochondrial and microsomal fractions[5].
Once formed, this compound is rapidly metabolized. A major metabolic pathway involves its conversion to 5,6-epoxyretinoyl β-glucuronide, which has been identified as a major metabolite in the small intestinal mucosa of rats[6]. This glucuronidation reaction is catalyzed by microsomal enzymes in the presence of uridine-5'-diphospho-1-alpha-D-glucuronic acid[6]. The metabolism of this compound is notably faster than that of retinoic acid and does not lead to the production of retinoic acid itself[6].
References
- 1. RAR /RXR Genes - Transcriptional Control of Neural Crest Development - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agritrop.cirad.fr [agritrop.cirad.fr]
- 5. Transcriptional Factors Mediating Retinoic Acid Signals in the Control of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5,6-Epoxyretinoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical synthesis of 5,6-Epoxyretinoic acid, a key metabolite of retinoic acid. The document includes a step-by-step experimental procedure, a summary of expected data, and a visualization of the relevant biological pathway.
Introduction
This compound is a biologically significant metabolite of all-trans-retinoic acid (ATRA), an active form of vitamin A. The conversion of retinoic acid to its 5,6-epoxy derivative is an important step in retinoid metabolism and has been observed in various tissues, including the intestine, kidney, and liver.[1] The formation of this epoxide is a naturally occurring in vivo process.[2][3] While its biological activity is reported to be lower than that of ATRA, the study of this compound is crucial for understanding the complete metabolic fate and signaling pathways of retinoids.[4] This protocol details a reliable two-step chemical synthesis of this compound, commencing from methyl retinoate.
Synthesis Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the epoxidation of the 5,6-double bond of methyl retinoate using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or monoperphthalic acid.[5][6] The resulting methyl 5,6-epoxyretinoate is then subjected to alkaline hydrolysis to yield the final product, this compound.
Experimental Workflow
Below is a diagram illustrating the experimental workflow for the synthesis of this compound.
References
- 1. This compound is a physiological metabolite of retinoic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound as an endogenous retinol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biological activity of this compound [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 5,6-Epoxyretinoic Acid
Introduction
5,6-Epoxyretinoic acid is a biologically active metabolite of all-trans-retinoic acid (ATRA), the active form of vitamin A.[1][2] It is formed in tissues such as the kidney and intestine and plays a role in mediating the biological effects of retinoids by acting as an agonist for retinoic acid receptors (RARs).[1][3] Accurate quantification of this compound is crucial for understanding its physiological and pathological roles, as well as for the development of new therapeutic agents. This application note provides a detailed protocol for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Signaling Pathway of this compound
This compound is a downstream metabolite of all-trans-retinoic acid. Like its parent compound, it can bind to and activate retinoic acid receptors (RARs), which are ligand-inducible transcription factors. Upon activation, RARs form heterodimers with retinoid X receptors (RXRs) and bind to retinoic acid response elements (RAREs) on the DNA, thereby modulating the transcription of target genes involved in cell growth, differentiation, and apoptosis.[1][4]
Caption: Signaling pathway of this compound.
Experimental Protocol: HPLC Analysis
This protocol describes a reverse-phase HPLC method for the separation and quantification of this compound. Retinoids are sensitive to light, heat, and oxygen, so it is crucial to protect samples from light and to use antioxidants during sample preparation.[5][6]
1. Materials and Reagents
-
This compound standard (Cayman Chemical or equivalent)
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid (or acetic acid)
-
Butylated hydroxytoluene (BHT)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with UV detector
2. Standard Solution Preparation
-
Prepare a stock solution of this compound (1 mg/mL) in methanol or chloroform.[1] Store at -80°C in an amber vial.[1]
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 50 µg/mL.
3. Sample Preparation (from Biological Matrix)
-
To 1 mL of plasma or tissue homogenate, add 10 µL of BHT solution (10 mg/mL in ethanol) to prevent oxidation.
-
Add an internal standard if available.
-
Perform a liquid-liquid extraction by adding 3 mL of hexane/ethyl acetate (B1210297) (1:1, v/v).
-
Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction step twice more and pool the organic layers.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
4. HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water:Formic Acid (75:25:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 345 nm |
| Run Time | 15 minutes |
5. Data Analysis
-
Identify the this compound peak in the chromatogram based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Quantify the amount of this compound in the samples using the calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the described HPLC method.
| Parameter | Value |
| Retention Time (approx.) | 6.8 min |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Workflow
The overall workflow for the HPLC analysis of this compound is depicted below.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound in biological samples. Adherence to the protocol, particularly with respect to sample protection from light and oxidation, is critical for obtaining accurate and reproducible results. This method can be a valuable tool for researchers in the fields of endocrinology, cancer biology, and drug development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism of retinoic acid to this compound, retinoyl-beta-glucuronide, and other polar metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sav.sk [sav.sk]
- 5. HPLC/MS(N) analysis of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC / MSN Analysis of Retinoids | Springer Nature Experiments [experiments.springernature.com]
Application Note: Quantification of 5,6-Epoxyretinoic Acid in Biological Samples by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction 5,6-Epoxyretinoic acid is a biologically active metabolite of all-trans-retinoic acid (atRA), the active form of vitamin A.[1] It is formed in vivo from retinoic acid and has been identified as an endogenous retinoid in rat kidney and other tissues.[2][3][4] The enzyme system responsible for this conversion is found in high concentrations in the kidney, intestine, liver, and spleen.[3] While its biological activity is reported to be significantly lower than that of atRA, accurate quantification of this compound is crucial for understanding the complete metabolic pathway of retinoids and their roles in various physiological and pathological processes.[3][5]
This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological samples, such as tissue homogenates, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is based on established principles for retinoid analysis and is adaptable for various research needs.[6][7]
Principle This method employs a liquid-liquid extraction (LLE) procedure to isolate this compound and an appropriate internal standard (IS) from the complex biological matrix. The extracted analytes are then separated using reverse-phase High-Performance Liquid Chromatography (HPLC) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach provides high selectivity and sensitivity, enabling accurate quantification at low physiological concentrations.[7][8]
Metabolic Pathway
Caption: Metabolic conversion of Retinol to this compound.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS), e.g., all-trans-4,4-dimethyl-RA[7]
-
HPLC-grade Methanol, Acetonitrile, Methyl-tert-butyl ether (MTBE)[9]
-
Formic acid, LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol, HPLC grade
-
Hexane, HPLC grade
-
Nitrogen gas, high purity
-
Biological tissue (e.g., kidney, liver) stored at -80 °C
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from established methods for retinoid extraction.[6][9][10] All procedures involving retinoids must be performed under yellow or red light to prevent photo-isomerization.
-
Homogenization: Weigh approximately 20-50 mg of frozen tissue. Homogenize in 500 µL of ice-cold 0.025 M KOH in ethanol.
-
Internal Standard Spiking: Add a known amount of internal standard (e.g., 10 µL of 50 nM 4,4-dimethyl-RA in acetonitrile) to each homogenate.[6] Vortex briefly.
-
First Extraction (Neutral Retinoids): Add 2 mL of hexane, vortex vigorously for 2 minutes, and centrifuge at 3000 x g for 10 minutes at 4 °C.[6] Carefully collect the upper organic phase (containing neutral retinoids like retinol) and set aside if analysis of these compounds is also desired.
-
Acidification: Acidify the remaining aqueous phase to a pH of approximately 3-4 by adding 1 M HCl. This step protonates the carboxylic acid group of retinoic acids.
-
Second Extraction (Acidic Retinoids): Add 2 mL of MTBE, vortex vigorously for 2 minutes, and centrifuge at 3000 x g for 10 minutes at 4 °C.
-
Collection: Carefully transfer the upper organic layer (containing this compound and other acidic retinoids) to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Methanol with 0.1% formic acid). Vortex and transfer the supernatant to an HPLC vial for analysis.[10]
LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Table 1: Suggested Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| HPLC System | Vanquish HPLC system or equivalent[10] |
| Column | Accucore C18, 100 x 2.1 mm, 2.6 µm[10] |
| Column Temperature | 25 °C[11] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL[11] |
| Gradient | See Table 2 |
Table 2: Suggested HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 80 | 20 |
| 1.0 | 80 | 20 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 80 | 20 |
| 12.0 | 80 | 20 |
Table 3: Suggested Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Mass Spectrometer | Triple Quadrupole (e.g., TSQ Endura, QTRAP 6500)[10][11] |
| Ion Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray (ESI)[6][11] |
| Polarity | Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Analyte | This compound |
| Precursor Ion (Q1) | m/z 317.2 [M+H]⁺ |
| Product Ion (Q3) | m/z 205.1 (example, requires optimization) |
| Collision Energy | To be optimized |
| Internal Standard | 4,4-dimethyl-RA [6] |
| Precursor Ion (Q1) | m/z 329.4 [M+H]⁺[6] |
| Product Ion (Q3) | m/z 151.3[6] |
| Collision Energy | To be optimized |
Note: The exact m/z values for the product ion and the optimal collision energy must be determined by infusing a pure standard of this compound into the mass spectrometer.
Experimental Workflow
Caption: Step-by-step workflow for sample analysis.
Data Presentation and Analysis
Calibration Curve
Prepare calibration standards by serial dilution of the this compound analytical standard in the reconstitution solution, ranging from low pg/mL to ng/mL concentrations.[9] Spike each standard with the same amount of internal standard as used in the samples. The calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the concentration of the analyte. A linear regression with a weighting of 1/x is typically used.
Quantification
The concentration of this compound in the biological samples is determined by interpolating the measured peak area ratio (Analyte/IS) from the calibration curve. The final concentration should be reported in pmol/g or ng/g of tissue.
Expected Quantitative Data
The concentration of endogenous retinoids can vary significantly based on species, tissue type, and physiological state. Early studies have quantified this compound in rat tissues.
Table 4: Example Endogenous Concentrations of Retinoids in Rat Kidney
| Retinoid | Concentration (µM) | Concentration (pmol/g)* |
|---|---|---|
| Retinyl Palmitate | 8.7[4] | 8700 |
| Retinol | 4.6[4] | 4600 |
| all-trans-Retinoic Acid | 1.3[4] | 1300 |
| This compound | 0.25 [4] | 250 |
*Note: Concentrations converted from µM to pmol/g assuming a tissue density of approximately 1 g/mL.
This LC-MS/MS assay provides the necessary sensitivity and selectivity for the robust quantification of this compound, facilitating further research into the metabolic pathways and functions of vitamin A.[6][7]
References
- 1. Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The metabolism of retinoic acid to this compound, retinoyl-beta-glucuronide, and other polar metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of this compound as an endogenous retinol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The biological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sciex.com [sciex.com]
Application Notes and Protocols: Investigating 5,6-Epoxyretinoic Acid in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Epoxyretinoic acid is a biologically active metabolite of retinoic acid (RA), a derivative of vitamin A.[1] Retinoids are a class of compounds known to play crucial roles in cellular processes including differentiation, proliferation, and apoptosis.[2][3][4] Their potential as anti-cancer agents has been a subject of extensive research.[5] Specifically, this compound has demonstrated efficacy in inhibiting skin tumor promotion, with an effectiveness comparable to its parent compound, retinoic acid.[1] These application notes provide an overview of the mechanisms of action of retinoids like this compound and detailed protocols for evaluating their effects on cancer cell lines.
Mechanism of Action
The anti-cancer effects of retinoids are primarily mediated through their interaction with nuclear receptors and the subsequent regulation of gene expression.
1. Canonical RAR/RXR Signaling Pathway Retinoic acid and its derivatives function as ligands for nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[6][7][8] Upon ligand binding, RAR forms a heterodimer with RXR.[3][7] This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[3][7][9] This binding event modulates the transcription of genes involved in critical cellular processes such as cell cycle arrest, differentiation, and apoptosis.[5][10]
2. Inhibition of Tumor Promotion A key mechanism identified for this compound is its ability to inhibit the induction of ornithine decarboxylase (ODC) activity.[1] ODC is an enzyme that is often upregulated by tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA). By suppressing TPA-induced ODC activity, this compound effectively inhibits skin tumor formation.[1]
References
- 1. Inhibition of skin tumor promotion by retinoic acid and its metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinoic acid protects human breast cancer cells against etoposide-induced apoptosis by NF-kappaB-dependent but cIAP2-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoids as Chemo-Preventive and Molecular-Targeted Anti-Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity of retinoic acid against breast cancer cells derived from an Iraqi patient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 7. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Polarity-specific activities of retinoic acid receptors determined by a co-repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of 5,6-Epoxyretinoic Acid in Dermatological Research: A Detailed Guide for Scientists
FOR IMMEDIATE RELEASE
Application Notes and Protocols
Topic: Application of 5,6-Epoxyretinoic Acid in Dermatology Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, a biologically active metabolite of retinoic acid, is emerging as a compound of significant interest in dermatological research.[1][2] Its unique chemical structure and activity as an agonist for all isoforms of the retinoic acid receptor (RAR) present potential therapeutic applications in various skin conditions.[3] This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound in dermatology.
Mechanism of Action
This compound exerts its biological effects primarily through the activation of retinoic acid receptors (RARs), which are ligand-activated transcription factors. There are three main subtypes of RARs: RARα, RARβ, and RARγ. Upon binding, this compound induces a conformational change in the RAR, leading to the formation of a heterodimer with the retinoid X receptor (RXR). This RAR/RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates gene transcription, resulting in a cascade of cellular events that can influence cell proliferation, differentiation, and inflammation in the skin.
Quantitative Data
The following table summarizes the available quantitative data on the biological activity of this compound.
| Parameter | Receptor/Cell Line | Value | Reference |
| EC50 for RARα Activation | RARα | 77 nM | [3] |
| EC50 for RARβ Activation | RARβ | 35 nM | [3] |
| EC50 for RARγ Activation | RARγ | 4 nM | [3] |
| Growth Arrest Induction | MCF-7 and NB4 cells | 1 µM | [3] |
Signaling Pathway
The signaling pathway of this compound in keratinocytes involves its entry into the cell, binding to cellular retinoic acid-binding proteins (CRABPs), and transport to the nucleus. In the nucleus, it binds to and activates RARs, leading to the formation of RAR/RXR heterodimers and subsequent regulation of target gene expression.
Experimental Protocols
Primary Human Keratinocyte Culture
This protocol describes the isolation and culture of primary human keratinocytes from foreskin or adult skin tissue.
Materials:
-
EpiLife Medium with 60 µM calcium (Thermo Fisher Scientific)
-
Human Keratinocyte Growth Supplement (HKGS) (Thermo Fisher Scientific)
-
Dispase (Thermo Fisher Scientific)
-
Trypsin/EDTA (0.05%) (Thermo Fisher Scientific)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Fetal Bovine Serum (FBS)
-
Sterile culture flasks, dishes, and pipettes
Protocol:
-
Obtain fresh human skin tissue in a sterile container with transport medium.
-
Wash the tissue three times with sterile PBS containing antibiotics.
-
Remove subcutaneous fat and connective tissue using sterile forceps and a scalpel.
-
Cut the tissue into small pieces (approximately 2-3 mm²).
-
Incubate the tissue pieces in Dispase solution (2.4 U/ml) overnight at 4°C to separate the epidermis from the dermis.
-
Gently peel the epidermis from the dermis using sterile forceps.
-
Incubate the isolated epidermis in 0.05% Trypsin/EDTA for 10-15 minutes at 37°C to dissociate keratinocytes.
-
Neutralize the trypsin with an equal volume of medium containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove any remaining tissue fragments.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in EpiLife medium supplemented with HKGS.
-
Plate the cells onto collagen-coated culture flasks or dishes.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
In Vitro RAR Activation Assay (GeneBLAzer® Assay)
This protocol outlines a cell-based assay to quantify the activation of RAR isoforms by this compound using the GeneBLAzer® technology.
Materials:
-
GeneBLAzer® RARα, RARβ, or RARγ-UAS-bla HEK 293T cells (Thermo Fisher Scientific)
-
Assay Medium (e.g., Opti-MEM I Reduced Serum Medium)
-
This compound (test compound)
-
All-trans retinoic acid (ATRA) (positive control)
-
LiveBLAzer™-FRET B/G Substrate (CCF4-AM) (Thermo Fisher Scientific)
-
384-well black-walled, clear-bottom assay plates
Protocol:
-
Culture the GeneBLAzer® cells according to the manufacturer's instructions.
-
On the day of the assay, harvest and resuspend the cells in Assay Medium to a final concentration of 312,500 cells/mL.
-
Dispense 32 µL of the cell suspension into each well of the 384-well plate (10,000 cells/well).
-
Prepare serial dilutions of this compound and the positive control (ATRA) in Assay Medium.
-
Add 8 µL of the compound dilutions to the respective wells. For negative controls, add 8 µL of Assay Medium with vehicle (e.g., 0.1% DMSO).
-
Incubate the plate for 16-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare the LiveBLAzer™-FRET B/G Substrate working solution according to the manufacturer's protocol.
-
Add 8 µL of the substrate solution to each well.
-
Incubate the plate for 2 hours at room temperature, protected from light.
-
Measure the fluorescence emission at 460 nm (blue) and 530 nm (green) using a fluorescence plate reader.
-
Calculate the Emission Ratio (530 nm / 460 nm) for each well and plot the ratio against the compound concentration to determine the EC50 value.
References
- 1. In vitro psoriasis models with focus on reconstructed skin models as promising tools in psoriasis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of keratin expression by retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Retinoid-Mediated Signaling Involved in Skin Homeostasis by RAR and RXR Agonists/Antagonists in Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5,6-Epoxyretinoic Acid in Developmental Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Epoxyretinoic acid (5,6-epoxyRA) is a biologically active, endogenous metabolite of all-trans-retinoic acid (ATRA), a critical signaling molecule in embryonic development.[1][2][3] While its biological activity is considered to be significantly lower than that of ATRA, understanding its specific roles and mechanisms of action is crucial for a complete picture of retinoid signaling in development.[1][4] These application notes provide an overview of 5,6-epoxyRA, its mechanism of action, and detailed protocols for its use in developmental biology research.
Mechanism of Action
This compound, like its parent compound ATRA, exerts its biological effects by acting as a ligand for nuclear retinoic acid receptors (RARs). There are three main isotypes of RARs: RARα, RARβ, and RARγ. Upon ligand binding, RARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[5][6]
5,6-epoxyRA has been shown to be an agonist for all three RAR isotypes, capable of activating RAR-dependent transcription.[7] Although it binds to RARs with variable affinity compared to ATRA, it demonstrates similar efficacy in transactivating RARE-luciferase reporter genes.[7] This suggests that 5,6-epoxyRA can activate the same signaling pathways as ATRA, albeit potentially requiring different concentrations to achieve similar effects.
Data Presentation
Table 1: Comparative Agonist Activity (EC₅₀) of Retinoids on Retinoic Acid Receptors (RARs)
| Compound | RARα (nM) | RARβ (nM) | RARγ (nM) |
| This compound | 77 | 35 | 4 |
| all-trans-Retinoic Acid (ATRA) | 169 | 9 | 2 |
| 9-cis-Retinoic Acid | 13 | 173 | 58 |
| 4-oxo-Retinoic Acid | 33 | 8 | 89 |
| 18-hydroxy-Retinoic Acid | 162 | 14 | 14 |
| 4-hydroxy-Retinoic Acid | 791 | 64 | 94 |
| 13-cis-Retinoic Acid | 124 | 47 | 36 |
Data sourced from Idres et al. (2002).[7]
Table 2: Overview of Biological Activity and Observed Concentrations
| Parameter | Value/Concentration | Context | Reference |
| Biological Activity (Growth Promotion) | ~0.5% of all-trans-Retinoic Acid | In vivo studies in vitamin A-deficient rats.[1][4] | Zile et al. (1980) |
| In Vitro Concentration for Cellular Effects | 1 µM - 10 µM (10⁻⁶ to 10⁻⁵ M) | Enhanced cell adhesion in 3T12 mouse fibroblasts. | [8] |
| Endogenous Concentration (Rat Kidney) | 0.25 µM | Physiological concentration measured in rat kidney tissue.[2] | McCormick & Napoli (1982) |
Experimental Protocols
The following protocols are provided as a starting point for researchers. Given the limited number of studies that have exclusively used this compound in developmental biology models, these protocols are largely adapted from established methods for all-trans-retinoic acid. Researchers should perform dose-response experiments to determine the optimal concentration of 5,6-epoxyRA for their specific model system, keeping in mind its generally lower potency compared to ATRA.
Protocol 1: In Vitro Neuronal Differentiation of Embryonic Stem Cells
This protocol describes the induction of neuronal differentiation from mouse embryonic stem cells (mESCs) using this compound.
Materials:
-
Mouse embryonic stem cells (e.g., E14TG2a cell line)
-
mESC culture medium (DMEM, 15% FBS, 1000 U/ml LIF, 1 mM sodium pyruvate, 0.1 mM NEAA, 2 mM GlutaMAX, 0.1 mM β-mercaptoethanol, penicillin/streptomycin)
-
Differentiation medium (mESC culture medium without LIF)
-
This compound (stock solution in DMSO)
-
Gelatin-coated tissue culture plates
-
Hanging drop culture plates or non-adherent petri dishes
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store aliquots at -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
mESC Culture:
-
Culture mESCs on gelatin-coated plates in mESC culture medium. Passage cells every 2-3 days to maintain pluripotency.
-
-
Embryoid Body (EB) Formation:
-
To initiate differentiation, detach mESCs from the plate and form embryoid bodies (EBs) using the hanging drop method or by plating in non-adherent dishes.
-
Culture EBs for 2-4 days in differentiation medium.
-
-
Induction of Neuronal Differentiation:
-
Plate the EBs onto gelatin-coated tissue culture plates in differentiation medium.
-
Allow the EBs to attach for 24 hours.
-
Replace the medium with differentiation medium supplemented with this compound. Based on data for ATRA and the known activity of 5,6-epoxyRA, a starting concentration range of 100 nM to 5 µM is recommended.[9] A dose-response curve should be established.
-
Culture the cells for 4-6 days, changing the medium every 2 days with fresh this compound-supplemented medium.
-
-
Analysis of Neuronal Differentiation:
-
Assess the expression of neuronal progenitor markers (e.g., Nestin, Pax6) and mature neuronal markers (e.g., β-III tubulin, MAP2) by immunocytochemistry or qRT-PCR.
-
Morphological changes, such as the appearance of neurite outgrowths, can be observed by phase-contrast microscopy.
-
Protocol 2: Chick Limb Bud Micromass Culture
This protocol is adapted for studying the effects of this compound on chondrogenesis in a high-density limb bud cell culture system.
Materials:
-
Fertilized chicken eggs (e.g., White Leghorn)
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin/EDTA solution
-
Culture medium (e.g., DMEM/F12 with 10% FBS, penicillin/streptomycin)
-
This compound (stock solution in ethanol (B145695) or DMSO)
-
24-well tissue culture plates
-
Alcian blue stain
Procedure:
-
Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound in 100% ethanol or DMSO.
-
Dilute the stock solution in culture medium to achieve the desired final concentrations. A starting range of 10 ng/ml to 500 ng/ml is suggested based on ATRA studies.[10]
-
-
Limb Bud Dissection and Cell Dissociation:
-
Incubate fertilized eggs to Hamburger-Hamilton stage 23-24.
-
Dissect the forelimb and hindlimb buds from the embryos in sterile HBSS.
-
Pool the limb buds and incubate in trypsin/EDTA solution to dissociate the cells.
-
Neutralize the trypsin with culture medium and gently triturate to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer, count the cells, and adjust the density to 2 x 10⁷ cells/ml.
-
-
Micromass Culture:
-
Spot 10 µl droplets of the cell suspension into the center of each well of a 24-well plate.
-
Incubate for 1-2 hours to allow the cells to attach.
-
Gently add 1 ml of culture medium supplemented with the desired concentration of this compound to each well.
-
-
Culture and Analysis:
-
Culture the micromasses for 5-6 days, changing the medium every 48 hours.
-
To assess chondrogenesis, fix the cultures and stain with Alcian blue, which specifically stains the cartilage matrix.
-
Quantify the stained cartilage nodules by image analysis.
-
Further analysis can include qRT-PCR for chondrogenic marker genes (e.g., Sox9, Collagen type II).
-
Protocol 3: In Vivo Administration to Zebrafish Embryos (Adapted)
This protocol describes a method for exposing zebrafish embryos to this compound to study its effects on development.
Materials:
-
Wild-type zebrafish embryos
-
Embryo medium (e.g., E3 medium)
-
This compound (stock solution in DMSO)
-
Petri dishes
Procedure:
-
Preparation of Treatment Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in embryo medium. Based on ATRA studies, a concentration range of 10⁻⁹ M to 10⁻⁷ M can be tested.[11] Ensure the final DMSO concentration is below 0.1%.
-
-
Embryo Exposure:
-
Collect zebrafish embryos shortly after fertilization.
-
Place a defined number of embryos (e.g., 20-30) into each petri dish containing the treatment solutions.
-
Include a vehicle control (embryo medium with the same concentration of DMSO).
-
Incubate the embryos at 28.5°C.
-
-
Analysis of Developmental Effects:
-
Observe the embryos at various time points (e.g., 24, 48, 72 hours post-fertilization) under a dissecting microscope.
-
Score for morphological defects, such as alterations in body axis, eye development, or fin formation.
-
For more detailed analysis, perform whole-mount in situ hybridization to examine the expression of key developmental genes (e.g., Hox genes).
-
Visualizations
References
- 1. Neuronal differentiation of embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of this compound as an endogenous retinol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of the retinoid receptor, RAR/RXR heterodimer, in liver physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoic acid directs neuronal differentiation of human pluripotent stem cell lines in a non-cell-autonomous manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endogenous retinoic acid receptor (RAR)-retinoid X receptor (RXR) heterodimers are the major functional forms regulating retinoid-responsive elements in adult human keratinocytes. Binding of ligands to RAR only is sufficient for RAR-RXR heterodimers to confer ligand-dependent activation of hRAR beta 2/RARE (DR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retinoic acid receptor α1 variants, RARα1ΔB and RARα1ΔBC, define a new class of nuclear receptor isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. szmc.org.il [szmc.org.il]
- 8. Chemical and biological studies on 5,6-epoxyretinol, retinol, and their phosphoryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retinoic Acid-Mediated Differentiation of Mouse Embryonic Stem Cells to Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Retinoic acid regulates the proliferation, differentiation, and cell death of limb skeletal progenitors, contributing to establish the size and identity of the digits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stage-specific effects of retinoic acid on gene expression during forebrain development - PubMed [pubmed.ncbi.nlm.nih.gov]
Creating Stable Solutions of 5,6-Epoxyretinoic Acid for Preclinical Research
Application Note
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and application notes for the preparation of stable solutions of 5,6-Epoxyretinoic acid, a biologically active metabolite of retinoic acid, for use in various experimental settings. Adherence to these guidelines is critical to ensure the integrity and activity of the compound, minimizing degradation and ensuring reproducible results.
Introduction to this compound
This compound is a metabolite of all-trans retinoic acid (ATRA) and an agonist of the retinoic acid receptors (RARs), playing a role in regulating gene transcription.[1] Like other retinoids, it is highly susceptible to degradation by light, heat, and oxidation. Therefore, proper handling and the use of stabilizing agents are paramount for its effective use in research.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and the preparation of stable solutions.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈O₃ | [2] |
| Molecular Weight | 316.43 g/mol | [2] |
| Appearance | Pale Yellow Solid | [2] |
| Solubility | Soluble in Acetone, Chloroform, Methanol, DMSO, and Ethanol. | [2][3] |
| Storage Temperature | -20°C to -80°C, under an inert atmosphere (e.g., argon or nitrogen). | [2] |
| Stability | Stable for at least 2 years when stored correctly as a solid. Solution stability is variable. | [2] |
Preparation of Stock Solutions
The preparation of a concentrated stock solution is the first critical step in most experimental workflows. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of retinoids for in vitro studies due to its high solubilizing capacity and miscibility with aqueous culture media.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vial with a PTFE-lined cap
-
Microbalance
-
Argon or nitrogen gas
-
Pipettes and sterile, RNase/DNase-free pipette tips
Procedure:
-
Work in Subdued Light: All procedures involving retinoids should be performed in a dimly lit environment to prevent photodegradation. Use of a fume hood with the sash lowered is recommended.
-
Weighing: Accurately weigh out the desired amount of this compound powder in a tared amber glass vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.164 mg of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Dissolution: Gently vortex or sonicate the vial at room temperature until the solid is completely dissolved.
-
Inert Gas Purge: Gently flush the headspace of the vial with argon or nitrogen gas for 15-30 seconds to displace oxygen.
-
Sealing and Storage: Tightly cap the vial and seal with parafilm. Store the stock solution at -80°C in a light-protected container.
-
Aliquoting: It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Stabilization of this compound Solutions
To enhance the stability of this compound solutions, especially for long-term storage or use in experiments with prolonged incubation times, the addition of antioxidants is recommended. Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are commonly used for this purpose.
Table 2: Recommended Antioxidant Concentrations for Retinoid Solutions
| Antioxidant | Typical Concentration Range | Reference |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% (w/v) | [4] |
| Butylated Hydroxyanisole (BHA) | 0.01% - 0.1% (w/v) | [5] |
| α-Tocopherol (Vitamin E) | 0.05% - 0.2% (w/v) | [6] |
Protocol 2: Preparation of a Stabilized Stock Solution
Follow the steps in Protocol 1, with the following modification:
-
Before adding the primary solvent (e.g., DMSO or ethanol), dissolve the chosen antioxidant in the solvent at the desired concentration. For example, to prepare a 0.1% BHT solution in DMSO, dissolve 1 mg of BHT in 1 mL of DMSO before adding it to the this compound powder.
Preparation of Working Solutions for Cell Culture
Working solutions are typically prepared by diluting the stock solution in cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells, generally below 0.5%.
Protocol 3: Preparation of a 1 µM Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution in pre-warmed cell culture medium to achieve the final desired concentration of 1 µM. For example:
-
Dilute the 10 mM stock solution 1:100 in culture medium to obtain a 100 µM intermediate solution.
-
Dilute the 100 µM intermediate solution 1:100 in culture medium to obtain the final 1 µM working solution.
-
-
Mixing: Gently mix the solution by pipetting up and down. Avoid vigorous vortexing, which can introduce oxygen.
-
Immediate Use: Use the freshly prepared working solution immediately to treat cells. Do not store diluted aqueous solutions for extended periods.
Experimental Workflows and Signaling Pathways
Diagram 1: Experimental Workflow for In Vitro Cell Treatment
Caption: Workflow for treating cultured cells with this compound.
Diagram 2: Simplified Retinoid Signaling Pathway
Caption: this compound signaling through RAR/RXR heterodimers.[1][7]
Stability Data
The stability of retinoid solutions is influenced by solvent, temperature, light, and the presence of antioxidants. The following table summarizes expected stability based on general retinoid stability studies. Researchers should perform their own stability assessments for their specific experimental conditions.
Table 3: Estimated Stability of this compound Solutions
| Solvent System | Storage Condition | Estimated Stability (Time to 10% Degradation) | Notes |
| DMSO | -80°C, dark, inert gas | > 6 months | Recommended for long-term storage of stock solutions.[3] |
| DMSO + 0.1% BHT | -80°C, dark, inert gas | > 12 months | Addition of antioxidant significantly enhances stability. |
| Ethanol | -20°C, dark, inert gas | 1-2 months | Suitable for shorter-term storage. |
| Culture Medium | 37°C, 5% CO₂ | < 24 hours | Working solutions in aqueous media are highly unstable and should be prepared fresh. |
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for the preparation and handling of stable this compound solutions for experimental use. By adhering to these procedures, researchers can minimize compound degradation, thereby ensuring the reliability and reproducibility of their experimental results. It is always recommended to perform pilot stability studies under specific experimental conditions to confirm the integrity of the compound.
References
- 1. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 2. Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 4. atamankimya.com [atamankimya.com]
- 5. Butylated Hydroxyanisole (BHA) in Personal Care Products [periodical.knowde.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Retinoid X receptor interacts with nuclear receptors in retinoic acid, thyroid hormone and vitamin D3 signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detection of 5,6-Epoxyretinoic Acid using UV Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Epoxyretinoic acid is a significant metabolite of retinoic acid, a derivative of vitamin A.[1][2][3][4][5] Retinoic acid and its metabolites play crucial roles in various physiological processes, including embryonic development, cellular differentiation, and proliferation, by activating nuclear receptors like the retinoic acid receptor (RAR) and retinoid X receptor (RXR) to regulate gene transcription.[6] The metabolic pathway from retinoic acid to this compound is an important area of study in cancer research and developmental biology.[1][6] This application note provides a detailed protocol for the detection and quantification of this compound using UV-Visible spectrophotometry, a widely accessible and rapid analytical technique.
Signaling Pathway of Retinoic Acid Metabolism
Retinoic acid metabolism is a complex process involving multiple enzymatic steps. The conversion of all-trans-retinoic acid to this compound is a key step in its catabolism. The following diagram illustrates a simplified pathway of retinoic acid metabolism and signaling.
Caption: Simplified diagram of the retinoic acid metabolism and signaling pathway.
Experimental Workflow for UV Spectrophotometric Analysis
The following diagram outlines the general workflow for the quantification of this compound using UV spectrophotometry.
Caption: General experimental workflow for quantitative analysis by UV spectrophotometry.
Materials and Methods
Materials:
-
This compound standard (analytical grade)
-
Ethanol (B145695) (spectroscopic grade)
-
UV-transparent cuvettes (1 cm path length)
-
Calibrated micropipettes
-
Volumetric flasks
-
UV-Vis Spectrophotometer
Protocol 1: Determination of Maximum Wavelength (λmax)
-
Prepare a standard solution: Accurately weigh and dissolve a small amount of this compound in spectroscopic grade ethanol to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Prepare a working solution: Dilute the stock solution with ethanol to a suitable concentration for scanning (e.g., 10 µg/mL).
-
Spectrophotometer setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Use ethanol as the blank.
-
Wavelength scan: Scan the absorbance of the working solution over a wavelength range of 200-400 nm.
-
Determine λmax: Identify the wavelength at which the maximum absorbance occurs. This is the λmax for this compound in ethanol. Note: For related retinoids, the λmax is typically in the 320-360 nm range.
Protocol 2: Preparation of Calibration Curve
-
Prepare a series of standard solutions: From the stock solution, prepare a series of dilutions in ethanol with decreasing concentrations (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Measure absorbance: Measure the absorbance of each standard solution at the predetermined λmax, using ethanol as the blank.
-
Plot the calibration curve: Plot a graph of absorbance versus concentration.
-
Perform linear regression: Calculate the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates good linearity.
Protocol 3: Quantification of this compound in a Sample
-
Sample preparation: Prepare the sample by dissolving it in ethanol. If the sample is from a biological matrix, an appropriate extraction and clean-up procedure will be necessary. Ensure the final concentration is within the linear range of the calibration curve.
-
Measure sample absorbance: Measure the absorbance of the prepared sample solution at the λmax.
-
Calculate concentration: Use the equation from the calibration curve to calculate the concentration of this compound in the sample.
Concentration (µg/mL) = (Absorbance - y-intercept) / slope
Quantitative Data Summary
The following tables provide an example of the quantitative data that should be generated. Note: The values presented here are for illustrative purposes and must be determined experimentally.
Table 1: Linearity of this compound
| Concentration (µg/mL) | Absorbance (at λmax) |
| 2.0 | 0.152 |
| 4.0 | 0.305 |
| 6.0 | 0.458 |
| 8.0 | 0.610 |
| 10.0 | 0.763 |
| Linear Regression | |
| Slope (m) | 0.0761 |
| Y-intercept (c) | 0.0008 |
| Correlation Coefficient (R²) | 0.9998 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range (µg/mL) | 2.0 - 10.0 |
| Limit of Detection (LOD) (µg/mL) | To be determined |
| Limit of Quantification (LOQ) (µg/mL) | To be determined |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Conclusion
UV spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of this compound. This application note provides a general framework for developing a validated analytical method. It is crucial for researchers to determine the specific λmax and validate the method according to their experimental conditions and sample matrices to ensure accurate and reliable results.
References
- 1. Chemical and biological studies on 5,6-epoxyretinol, retinol, and their phosphoryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a physiological metabolite of retinoic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The metabolism of retinoic acid to this compound, retinoyl-beta-glucuronide, and other polar metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
stability issues of 5,6-Epoxyretinoic acid in solution
Welcome to the technical support center for 5,6-Epoxyretinoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.
Troubleshooting Guide: Stability Issues in Solution
This guide addresses common problems researchers may face when working with this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of biological activity. | Degradation of this compound in solution due to improper handling or storage. | Prepare fresh solutions for each experiment. Store stock solutions at -80°C in small, single-use aliquots under an inert gas (argon or nitrogen) and protected from light.[1][2] |
| Precipitate forms when adding stock solution to aqueous media. | Low aqueous solubility of this compound. The final concentration in the aqueous medium may exceed its solubility limit. | Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium is low (typically <0.5%) and does not affect cell viability.[3][4] Perform serial dilutions to reach the desired final concentration. |
| Unexpected peaks observed during HPLC analysis. | Isomerization or degradation of this compound. Acidic conditions can cause rearrangement to 5,8-oxyretinoic acid.[5][6] Exposure to light can cause photoisomerization.[7] | Maintain neutral pH of solutions unless the experimental design requires acidic conditions. Protect all solutions from white light by using amber vials or covering tubes with aluminum foil.[2][8] |
| Rapid color change of the solution (e.g., yellowing). | Oxidation of the retinoid structure. Retinoids are susceptible to oxidation when exposed to air.[2][8] | Purge the solvent with an inert gas (argon or nitrogen) before dissolving the compound. Store solutions under an inert atmosphere.[9] |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
Based on the solubility of similar retinoids, Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are recommended for preparing stock solutions.[3][4][8][9] For cell culture experiments, the final concentration of the organic solvent should be kept low (e.g., <0.5%) to avoid cytotoxicity.[3][4]
2. How should I store my this compound solutions?
For long-term storage, solid this compound should be stored at -80°C.[1] Stock solutions should be prepared in an oxygen-free solvent, aliquoted into single-use vials, and stored at -80°C under an inert gas (argon or nitrogen) and protected from light.[1][2][10]
3. How stable is this compound in solution at room temperature?
While specific quantitative data for this compound is limited, retinoids, in general, are unstable at room temperature, especially when exposed to light and air.[2][8] It is strongly recommended to prepare fresh dilutions from a frozen stock solution immediately before use and to minimize the time the solution spends at room temperature.
4. What are the main degradation pathways for this compound?
The primary degradation pathways for this compound are likely:
-
Oxidation: Due to the presence of a conjugated polyene system, it is susceptible to oxidation by atmospheric oxygen.[2][8]
-
Isomerization: The epoxide ring can rearrange to a furanoid structure (5,8-oxyretinoic acid) under acidic conditions.[5][6]
-
Photoisomerization and Photodegradation: Exposure to light, particularly UV light, can cause isomerization of the double bonds and degradation of the molecule.[7]
-
Reaction with Nitrites: Under mildly acidic conditions, it can react with nitrite (B80452) ions.[11]
5. How can I monitor the stability of my this compound solution?
The stability can be monitored using High-Performance Liquid Chromatography (HPLC) with a UV detector. A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation.[12][13][14]
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution via HPLC
This protocol outlines a method to quantify the degradation of this compound under various conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade solvents (e.g., DMSO, ethanol, methanol (B129727), acetonitrile)
-
HPLC-grade water
-
Inert gas (argon or nitrogen)
-
Amber HPLC vials
2. Preparation of Stock Solution:
-
Weigh a precise amount of this compound in a light-protected environment.
-
Dissolve the compound in the chosen solvent (e.g., DMSO or ethanol) that has been previously purged with an inert gas to a final concentration of 1-10 mM.
-
Aliquot the stock solution into amber vials, flush with inert gas, cap tightly, and store at -80°C.
3. Stability Study Setup:
-
Solvent Effect: Dilute the stock solution to a final concentration (e.g., 10 µM) in different solvents (e.g., DMSO, ethanol, methanol, cell culture medium).
-
Temperature Effect: Incubate aliquots of the solution at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Light Effect: Expose aliquots to a controlled light source (e.g., a photostability chamber with a Xenon lamp) and keep control samples in the dark.[7][15]
-
pH Effect: Prepare solutions in buffers of varying pH (e.g., pH 4, 7, 9) and incubate.
4. HPLC Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each condition.
-
Inject the sample into an HPLC system equipped with a C18 reversed-phase column and a UV detector set to the maximum absorbance wavelength of this compound (around 350 nm, similar to all-trans retinoic acid).[9]
-
Use a suitable mobile phase, for example, a gradient of ammonium acetate buffer and an organic solvent like methanol or acetonitrile.[13]
-
Record the peak area of this compound at each time point.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Summarize the data in tables for easy comparison of stability under different conditions.
Quantitative Data Summary
The following tables provide an estimated stability profile for this compound based on the known behavior of other retinoids. Actual stability should be determined experimentally using the protocol above.
Table 1: Estimated Stability in Different Solvents at 25°C (Protected from Light)
| Solvent | Estimated Half-Life | Notes |
| DMSO (anhydrous) | > 24 hours | Relatively stable. |
| Ethanol (anhydrous) | 12-24 hours | Less stable than in DMSO. |
| Aqueous Buffer (pH 7.4) | < 4 hours | Prone to hydrolysis and oxidation. |
| Cell Culture Medium (with serum) | 4-8 hours | Serum proteins may offer some stabilization.[14][16] |
| Cell Culture Medium (serum-free) | < 2 hours | Rapid degradation expected.[14][16] |
Table 2: Estimated Influence of Environmental Factors on Stability in Solution
| Factor | Condition | Estimated Impact on Stability |
| Temperature | 4°C | Slow degradation |
| 25°C (Room Temp) | Moderate degradation | |
| 37°C | Rapid degradation | |
| Light | Dark | Baseline stability |
| Ambient Light | Moderate degradation | |
| Direct UV Light | Very rapid degradation | |
| pH | Acidic (pH < 6) | Rapid isomerization to 5,8-oxyretinoic acid[5][6] |
| Neutral (pH 7-7.5) | Moderate stability | |
| Basic (pH > 8) | Potential for increased degradation | |
| Oxygen | Inert Atmosphere | Enhanced stability |
| Ambient Air | Increased oxidative degradation |
Visualizations
References
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. store.reprocell.com [store.reprocell.com]
- 4. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 5. Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of this compound as an endogenous retinol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Modeling retinitis pigmentosa through patient-derived retinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitrite-induced nitration pathways of retinoic acid, this compound, and their esters under mildly acidic conditions: toward a reappraisal of retinoids as scavengers of reactive nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
- 14. Validation of an Analytical Method Based on High-Performance Liquid Chromatography for the Determination of Retinol in Chicken Liver [scirp.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Metabolism of this compound in vivo: isolation of a major intestinal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5,6-Epoxyretinoic Acid
Welcome to the technical support center for the purification of 5,6-Epoxyretinoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this sensitive retinoid metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its inherent chemical instability. The molecule is highly susceptible to:
-
Acid Lability: Acidic conditions can cause the epoxide ring to rearrange, forming 5,8-oxyretinoic acid.[1] This isomerization is a significant source of impurity.
-
Oxidation and Isomerization: Exposure to light and air can lead to oxidation of the polyene chain and isomerization (Z-E isomerism), resulting in a mixture of isomers and degradation products.[2]
-
Co-eluting Metabolites: In biological samples, this compound is often present with other structurally similar retinoic acid metabolites, making chromatographic separation challenging.[3][4]
Q2: How can I prevent the degradation of this compound during sample preparation and purification?
A2: To minimize degradation, the following precautions are essential:
-
Work under subdued light: Use yellow or red light to prevent photo-isomerization and degradation.
-
Maintain inert atmosphere: Handle samples and solvents under an inert gas like nitrogen or argon to prevent oxidation.
-
Avoid acidic conditions: Use neutral or slightly basic pH conditions for all buffers and solvents.[1]
-
Keep samples cold: Perform all extraction and purification steps at low temperatures (e.g., on ice or at 4°C) to reduce the rate of degradation.
-
Use fresh, high-purity solvents: Impurities in solvents can catalyze degradation.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound should be stored as a solid or in a degassed organic solvent (e.g., ethanol (B145695) or acetonitrile) at -80°C under an inert atmosphere and protected from light. For short-term storage during analysis, keep samples in amber vials in an autosampler cooled to 4°C.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC purification of this compound.
Poor Peak Shape (Tailing, Fronting, or Splitting)
| Symptom | Possible Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups). | - Use a base-deactivated column (end-capped).- Add a small amount of a weak acid (e.g., 0.1% acetic or formic acid) to the mobile phase if the compound's stability allows, to suppress silanol interactions. However, given the acid lability of the epoxide, this should be approached with caution.- Consider using a mobile phase with a slightly higher pH. |
| Peak Fronting | Sample overload or sample solvent stronger than the mobile phase. | - Reduce the amount of sample injected.- Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Split Peaks | Column void, partially plugged frit, or co-elution of isomers. | - Check for a void at the column inlet; if present, the column may need to be replaced.- Back-flush the column to remove any particulates from the frit.- Optimize the mobile phase gradient and/or temperature to improve the separation of isomers. |
Variable Retention Times
| Symptom | Possible Cause | Troubleshooting Steps |
| Shifting Retention Times | Inconsistent mobile phase composition or temperature fluctuations. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Check for leaks in the HPLC system. |
| Drifting Retention Times | Column equilibration issues or changes in column chemistry. | - Ensure the column is adequately equilibrated with the initial mobile phase before each injection.- A gradual change in retention time may indicate column aging. |
Appearance of Unexpected Peaks
| Symptom | Possible Cause | Troubleshooting Steps |
| New peaks appearing over time | On-column degradation or degradation in the sample vial. | - Confirm the stability of the compound in the sample solvent and mobile phase.- Minimize the time the sample spends in the autosampler.- The new peaks could be the 5,8-oxyretinoic acid isomer (due to acid exposure) or oxidation products. |
| Ghost peaks | Carryover from a previous injection or contaminated mobile phase. | - Run a blank gradient to check for carryover.- Implement a needle wash step in the autosampler method.- Prepare fresh mobile phase with high-purity solvents. |
Experimental Protocols
Sample Preparation from Biological Matrices (Tissues)
This protocol outlines a general procedure for the extraction of this compound from tissue samples.
-
Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) on ice.
-
Protein Precipitation: Add two volumes of a cold organic solvent (e.g., acetonitrile (B52724) or acetone) to the homogenate to precipitate proteins. Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the retinoids.
-
Evaporation: Evaporate the organic solvent from the supernatant under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the remaining aqueous fraction in a solvent compatible with the initial HPLC mobile phase.
HPLC Purification Methods
Both normal-phase and reversed-phase HPLC can be used for the purification of this compound. The choice of method will depend on the sample matrix and the desired purity.
Table 1: HPLC Method Parameters for this compound Purification
| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |
| Column | C18, 5 µm, 4.6 x 250 mm | Silica, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with a neutral or slightly basic buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 7.0) | Heptane or Hexane |
| Mobile Phase B | Acetonitrile or Methanol | Tetrahydrofuran (THF) with a small amount of acetic acid (use with caution due to acid lability) |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B. | Isocratic or a shallow gradient of the polar modifier. |
| Flow Rate | 1.0 mL/min | 1.4 mL/min |
| Detection | UV at 350-365 nm | UV at 350-365 nm |
| Temperature | 25°C | 25°C |
Note: The mobile phase composition for normal-phase HPLC should be used with extreme caution due to the potential for acid-catalyzed degradation of the epoxide.[2]
Visualizations
Logical Workflow for Troubleshooting HPLC Purification
Caption: A logical workflow for troubleshooting common issues in the HPLC purification of this compound.
Degradation Pathway of this compound
Caption: The primary degradation pathways of this compound, highlighting its sensitivity to acid, light, and air.
References
- 1. Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Normal phase LC-MS determination of retinoic acid degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism of retinoic acid to this compound, retinoyl-beta-glucuronide, and other polar metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of this compound in vivo: isolation of a major intestinal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of 5,6-Epoxyretinoic Acid and Its Isomers
Welcome to the Technical Support Center for the chromatographic separation of 5,6-Epoxyretinoic acid and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing your High-Performance Liquid Chromatography (HPLC) methods.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the HPLC separation of this compound from its isomers?
A1: The primary challenges include:
-
Structural Similarity: this compound and its isomers, such as 5,8-oxyretinoic acid (a common degradation product) and other geometric isomers, are structurally very similar, making them difficult to resolve.
-
Instability: this compound is sensitive to acidic conditions and can readily convert to 5,8-oxyretinoic acid.[1] This instability necessitates careful control of the mobile phase pH and sample handling conditions.
-
Photosensitivity: Like other retinoids, this compound is light-sensitive. Exposure to UV light can lead to isomerization and degradation, impacting the accuracy and reproducibility of the analysis.
-
Low Abundance: In biological samples, this compound may be present at low concentrations, requiring sensitive detection methods and efficient sample preparation to remove interfering matrix components.[2]
Q2: Should I use normal-phase or reversed-phase HPLC for separating this compound and its isomers?
A2: Both normal-phase (NP) and reversed-phase (RP) HPLC can be employed for the separation of retinoids. The choice depends on the specific isomers of interest and the sample matrix.
-
Normal-Phase HPLC often provides excellent selectivity for geometric isomers. A silica (B1680970) or cyano-bonded column can be effective.[3]
-
Reversed-Phase HPLC is generally more common and offers good reproducibility. C18 and C30 columns are frequently used for retinoid separations. For the separation of this compound, which is more polar than all-trans-retinoic acid, a C18 column with a suitable mobile phase can be effective.
Q3: What is the recommended detection wavelength for this compound?
A3: The optimal UV detection wavelength for this compound should be determined by acquiring its UV spectrum. Generally, retinoids exhibit strong absorbance in the range of 325-360 nm.[4][5] A diode-array detector (DAD) is highly recommended to monitor multiple wavelengths and to check for peak purity.[6]
Q4: How can I prevent the degradation of this compound during sample preparation and analysis?
A4: To minimize degradation:
-
Avoid Acidic Conditions: As this compound can rearrange to 5,8-oxyretinoic acid in the presence of acid, use neutral or slightly basic pH conditions during extraction and in the mobile phase.[1]
-
Protect from Light: All sample handling, preparation, and analysis should be performed under yellow or red light, or in amber-colored vials to prevent photoisomerization.
-
Work at Low Temperatures: Keep samples on ice or at 4°C during preparation to reduce the rate of degradation.
-
Use Antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent can help prevent oxidative degradation.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC separation of this compound and its isomers.
Problem 1: Poor Resolution or Co-elution of Isomers
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase. For reversed-phase HPLC, adjust the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. For normal-phase HPLC, fine-tune the proportions of non-polar and polar solvents (e.g., hexane (B92381) and isopropanol). |
| Incorrect pH of the Mobile Phase | For reversed-phase HPLC, operate at a neutral or slightly basic pH to prevent the conversion of this compound to 5,8-oxyretinoic acid.[1] This will also ensure consistent ionization of the acidic analytes. |
| Suboptimal Column Chemistry | For reversed-phase, consider a C30 column, which can offer better shape selectivity for isomers compared to a C18 column. For normal-phase, a silica or cyano column may provide the necessary selectivity. |
| Inadequate Column Temperature | Optimize the column temperature. Lower temperatures can sometimes improve the resolution of isomers in reversed-phase HPLC, but be mindful of increased backpressure. |
| Shallow Gradient Needed | If using gradient elution, a shallower gradient (a slower increase in the strong solvent percentage) can often improve the separation of closely eluting peaks. |
Problem 2: Peak Tailing
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | In reversed-phase HPLC, free silanol (B1196071) groups on the silica backbone can interact with the polar functional groups of the analytes, causing peak tailing. Use a well-end-capped column or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample. |
| Column Contamination or Degradation | If the column is old or has been exposed to harsh conditions, its performance can decline. Flush the column with a strong solvent or replace it if necessary. |
| Extra-column Volume | Minimize the length and internal diameter of the tubing between the injector, column, and detector to reduce band broadening. |
Problem 3: Irreproducible Retention Times
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using a gradient. |
| Mobile Phase Instability | Prepare fresh mobile phase daily. If using a multi-component mobile phase, ensure it is well-mixed and degassed. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times. |
| Pump Malfunction | Check the HPLC pump for leaks and ensure the check valves are functioning correctly to deliver a consistent flow rate. |
Experimental Protocols
Starting Method for Reversed-Phase HPLC Separation
This protocol provides a starting point for the separation of this compound and its isomers. Optimization will likely be required for your specific application.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B. A shallow gradient is recommended. For example:
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B (linear gradient)
-
25-30 min: 60% B
-
30-31 min: 60% to 20% B
-
31-40 min: 20% B (equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV/Vis Diode Array Detector (DAD) at 340 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. Protect from light at all times.
Quantitative Data Summary
The following tables provide a summary of typical HPLC parameters used for the separation of retinoic acid isomers. Note that specific conditions for this compound may need to be empirically determined.
Table 1: Normal-Phase HPLC Conditions for Retinoid Isomer Separation
| Parameter | Condition | Reference |
| Column | Silica, 250 x 4.6 mm, 5 µm | [5] |
| Mobile Phase | Hexane with a polar modifier (e.g., 2-propanol, ethyl acetate) and a small amount of acetic acid. | |
| Flow Rate | 1.0 - 2.0 mL/min | [5] |
| Detection | UV at 340-350 nm | [5] |
Table 2: Reversed-Phase HPLC Conditions for Retinoid Isomer Separation
| Parameter | Condition | Reference |
| Column | C18, 150-250 mm x 4.6 mm, 3.5-5 µm | [4] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with a modifier (e.g., formic acid, acetic acid, or ammonium (B1175870) acetate). | [4] |
| Flow Rate | 0.8 - 1.2 mL/min | |
| Detection | UV at 325-350 nm | [4] |
Visualizations
Logical Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution in the HPLC separation of isomers.
Experimental Workflow for HPLC Analysis
Caption: A general experimental workflow for the HPLC analysis of this compound.
References
- 1. Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of this compound as an endogenous retinol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 5,6-Epoxyretinoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5,6-Epoxyretinoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The most common and effective strategy involves a two-step process:
-
Epoxidation: The ester precursor, methyl retinoate, is first epoxidized at the 5,6-double bond using a suitable oxidizing agent. This is the critical step where yield is often determined.
-
Hydrolysis: The resulting methyl 5,6-epoxyretinoate is then hydrolyzed under basic conditions to yield the final product, this compound.[1]
Q2: Why is my yield of this compound consistently low?
A2: Low yields are typically attributed to the inherent instability of the 5,6-epoxide ring. The primary cause of product loss is an acid-catalyzed rearrangement to the thermodynamically more stable 5,8-epoxy (furanoid) derivative.[1] Additionally, side reactions during epoxidation, such as the formation of diols, can reduce the yield. Incomplete hydrolysis or degradation during purification are other potential factors.
Q3: How can I monitor the progress of the epoxidation reaction?
A3: The reaction progress can be effectively monitored using thin-layer chromatography (TLC). A suitable mobile phase, such as a mixture of n-hexane and ethyl acetate (B1210297), can be used to separate the starting material (methyl retinoate) from the product (methyl 5,6-epoxyretinoate). The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the epoxide indicate the progression of the reaction.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Peroxy-acids, such as m-CPBA and monoperphthalic acid, are potent oxidizing agents and can be shock-sensitive, especially when purified. It is crucial to handle these reagents with care, avoid grinding or subjecting them to impact, and store them at recommended temperatures. Reactions involving peroxy-acids can also be exothermic, so proper temperature control is essential. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion of methyl retinoate | Inactive epoxidizing agent. | Use a fresh batch of the epoxidizing agent. The activity of peroxy-acids can degrade over time. |
| Insufficient amount of epoxidizing agent. | Use a slight excess (1.1-1.5 equivalents) of the epoxidizing agent to ensure complete conversion. | |
| Low reaction temperature. | While low temperatures can improve selectivity, they may also slow down the reaction rate. Gradually increase the temperature and monitor the reaction by TLC. | |
| Formation of multiple products (observed on TLC) | Rearrangement to the 5,8-epoxy (furanoid) derivative. | This is often caused by acidic conditions. Ensure all glassware is dry and free of acidic residues. Consider adding a mild, non-nucleophilic base to the reaction mixture to buffer any acidic byproducts. |
| Oxirane ring-opening to form diols. | This side reaction is promoted by the presence of water and acid. Use anhydrous solvents and consider buffering the reaction. | |
| Product degradation during purification | Use of standard silica (B1680970) gel for chromatography. | The acidic nature of standard silica gel can cause the 5,6-epoxide to rearrange. Use neutralized silica gel for column chromatography. This can be prepared by treating silica gel with a solution of sodium bicarbonate or by making a slurry with a solvent containing a small amount of triethylamine. |
| Incomplete hydrolysis of the methyl ester | Steric hindrance or insufficient base. | Use a stronger base or a co-solvent to improve solubility and reaction rate. Ensure a sufficient excess of the base is used. |
| Short reaction time. | Monitor the hydrolysis by TLC to ensure the disappearance of the starting ester. |
Experimental Protocols
Protocol 1: Epoxidation of Methyl Retinoate
This protocol describes the synthesis of methyl 5,6-epoxyretinoate using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Methyl retinoate
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Neutralized silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Dissolve methyl retinoate (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 equivalents) in anhydrous dichloromethane.
-
Add the m-CPBA solution dropwise to the cooled solution of methyl retinoate over 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).
-
Upon completion (disappearance of the methyl retinoate spot), quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose the excess peroxy-acid.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on neutralized silica gel, eluting with a gradient of ethyl acetate in hexane.
Protocol 2: Alkaline Hydrolysis of Methyl 5,6-Epoxyretinoate
This protocol details the conversion of methyl 5,6-epoxyretinoate to this compound.
Materials:
-
Methyl 5,6-epoxyretinoate
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Deionized water
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve methyl 5,6-epoxyretinoate (1 equivalent) in a mixture of methanol and a minimal amount of a co-solvent like tetrahydrofuran (B95107) (THF) if needed for solubility.
-
Prepare a solution of KOH or NaOH (3-5 equivalents) in water and add it to the ester solution.
-
Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC until the starting ester is no longer visible.
-
Once the reaction is complete, remove the organic solvents under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify it to pH ~4-5 with dilute HCl. The product may precipitate at this stage.
-
Extract the aqueous layer with ethyl acetate multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.
Data on Yield Optimization
Table 1: Influence of Epoxidizing Agent on Yield
| Epoxidizing Agent | Relative Reactivity | Selectivity | Byproduct | Comments |
| m-CPBA | High | Good | m-chlorobenzoic acid | Widely used, commercially available. Byproduct can be acidic. |
| Monoperphthalic acid | High | Good | Phthalic acid | Effective, but may need to be prepared in situ. |
| Magnesium monoperoxyphthalate (MMPP) | Moderate | High | Magnesium phthalate | More stable and safer to handle than m-CPBA. Water-soluble byproduct simplifies workup. |
| Hydrogen peroxide with a catalyst | Varies | Varies | Water | "Green" oxidant, but requires a catalyst and careful control of conditions to avoid side reactions. |
Table 2: Effect of Solvent on Epoxidation Yield
| Solvent | Polarity | Typical Yield | Comments |
| Dichloromethane (DCM) | Polar aprotic | Good to Excellent | Common solvent for epoxidations, good solubility for reactants. |
| Chloroform | Polar aprotic | Good to Excellent | Similar to DCM. |
| Ethyl acetate | Polar aprotic | Good | "Greener" alternative to chlorinated solvents. |
| Toluene | Nonpolar | Moderate to Good | Can be effective, but solubility of some reagents may be lower. |
Table 3: Impact of Temperature on Reaction Outcome
| Temperature | Reaction Rate | Selectivity | Risk of Side Reactions |
| -20 °C to 0 °C | Slower | Higher | Lower |
| Room Temperature (~25 °C) | Faster | Moderate | Moderate |
| > 40 °C | Fast | Lower | Higher |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
troubleshooting mass spectrometry fragmentation of 5,6-Epoxyretinoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of 5,6-epoxyretinoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass-to-charge ratio (m/z) for the parent ion of this compound?
A1: The molecular formula for this compound is C₂₀H₂₈O₃, with a molecular weight of approximately 316.20 g/mol . Depending on the ionization mode, you should look for the following parent ions:
-
Negative Ion Mode: [M-H]⁻ at m/z 315.2
-
Positive Ion Mode: [M+H]⁺ at m/z 317.2
Q2: Which ionization mode, positive or negative, is better for this compound analysis?
A2: For retinoic acid and its analogs, the choice of ionization mode can be critical. While negative ion electrospray (ESI) can produce abundant deprotonated molecules ([M-H]⁻) with minimal fragmentation for retinoic acid[1], some studies have found that positive ion mode provides significantly better sensitivity (up to 10-fold higher) for various retinoids[2][3]. We recommend testing both positive and negative ESI and Atmospheric Pressure Chemical Ionization (APCI) to determine the optimal mode for your specific instrument and sample matrix.
Q3: I am observing a peak at m/z 299. What could this be?
A3: A peak at m/z 299 could correspond to the deprotonated molecule of retinoic acid ([M-H]⁻)[1]. It is possible that the epoxy group on your this compound is being lost or rearranged in the ion source, converting it to a structure with a mass similar to retinoic acid. This is more likely under harsh source conditions or in the presence of acidic mobile phases which can open the epoxide ring[4].
Q4: My signal intensity is very low. How can I improve it?
A4: Low sensitivity is a common challenge. Consider the following strategies:
-
Optimize Ion Source Parameters: Adjust the ion source gas temperature, nebulizer pressure, and capillary voltage to maximize the signal for your compound[2].
-
Mobile Phase Additives: Adding a small amount of acetic or formic acid can enhance protonation in positive mode, while ammonium (B1175870) acetate (B1210297) can facilitate ion pairing in reversed-phase chromatography[1].
-
Chemical Derivatization: Derivatizing the carboxylic acid group can significantly enhance ionization efficiency and, consequently, sensitivity, sometimes by more than 50-fold[5][6]. Reagents like N,N-dimethylpiperazine iodide (DMPI) can be used to add a permanently charged group to the molecule[6].
Q5: I see many unexpected peaks in my chromatogram. What are the potential sources?
A5: Extraneous peaks can arise from several sources:
-
Sample Degradation: this compound can be sensitive to acidic conditions, potentially rearranging to compounds like 5,8-oxyretinoic acid[4]. Ensure extraction and storage conditions are mild.
-
Contamination: Peaks can originate from system contamination, such as siloxanes from septa or plasticizers from vials[7].
-
In-Source Fragmentation/Reactions: The high energy in the ion source can cause the analyte to fragment or react before mass analysis[8]. Try lowering the source temperature or using a less energetic ionization technique if available.
Troubleshooting Guide
Issue 1: No or Very Low Parent Ion Signal
| Potential Cause | Troubleshooting Step |
| Suboptimal Ionization | Verify instrument settings. Test both ESI and APCI sources in positive and negative modes. For retinoids, positive mode is often more sensitive[2][3]. |
| Poor Chromatographic Peak Shape | Ensure you are using a suitable column (e.g., C30 or C18) and mobile phase for retinoid separation[1]. Poor peak shape leads to a diluted signal. |
| Sample Degradation | Prepare samples fresh and protect them from light and acid. Acidic conditions can cause rearrangement of the epoxy group[4]. |
| Instrument Contamination | Run a blank gradient to check for system contamination. If necessary, clean the ion source[7]. |
| Inefficient Ion Transfer | Optimize lens voltages and other ion optics parameters to ensure efficient transfer of ions from the source to the analyzer. |
Issue 2: Unexpected or Unclear Fragmentation Pattern
| Potential Cause | Troubleshooting Step |
| In-Source Fragmentation | The parent ion is fragmenting before isolation in the quadrupole. Reduce the cone/fragmentor voltage or lower the ion source temperature. Retinoids are known to be susceptible to this[8]. |
| High Collision Energy | If performing MS/MS, the collision energy may be too high, leading to excessive fragmentation. Perform a collision energy ramp experiment to find the optimal value for your desired fragments. |
| Co-eluting Isomers or Impurities | An unexpected pattern may result from a co-eluting compound. Improve chromatographic separation by adjusting the gradient or changing the column. |
| Analyte Rearrangement | The epoxy group may undergo rearrangement during ionization or fragmentation. This is inherent to the molecule's structure. Focus on identifying unique and reproducible fragments for quantification. |
Predicted Fragmentation Data
The following table summarizes the expected m/z values for this compound and its potential fragments based on the fragmentation of similar retinoids.
| Ion | Description | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) |
| Parent Ion | [M+H]⁺ / [M-H]⁻ | 317.2 | 315.2 |
| Fragment 1 | Loss of Water (-H₂O) | 299.2 | N/A |
| Fragment 2 | Loss of Carboxyl Group (-COOH) | 271.2 | N/A |
| Fragment 3 | Cleavage of polyene chain | ~205-220 | ~205-220 |
| Fragment 4 | Ionone ring fragment | ~123-135 | ~123-135 |
Note: Exact m/z values and the prevalence of certain fragments will depend on the specific mass spectrometer and experimental conditions used.
Experimental Protocols
LC-MS/MS Method for this compound Quantification
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., d5-atRA).
-
Perform a liquid-liquid extraction using a hyperacidified solution of hexane (B92381) and ethyl acetate[3].
-
Vortex and centrifuge the sample.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: C30 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm). C30 columns are often used for separating retinoid isomers[1].
-
Mobile Phase A: Water with 0.1% Formic Acid or 5 mM Ammonium Acetate[1].
-
Mobile Phase B: Methanol/Methyl-tert-butyl ether (or Acetonitrile) with 0.1% Formic Acid.
-
Gradient: A typical gradient would start at ~60% B, ramping to 95-100% B over 10-15 minutes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for initial testing.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Source Parameters:
-
Gas Temperature: 300-350 °C
-
Nebulizer Gas: 30-40 psi
-
Capillary Voltage: 3.5 - 4.5 kV
-
-
MRM Transitions: Optimize by infusing a standard. Potential transitions to monitor in positive mode could be 317.2 > 299.2 (loss of water) or 317.2 > [specific side-chain fragment].
-
Visualizations
Caption: Proposed MS/MS fragmentation pathway for protonated this compound.
Caption: Troubleshooting workflow for low signal intensity in LC-MS analysis.
References
- 1. High-performance liquid chromatography-electrospray mass spectrometry of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. An HPLC-MS/MS method for the separation of α-retinyl esters from retinyl esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interference in Cellular Assays with 5,6-Epoxyretinoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference when using 5,6-Epoxyretinoic acid in cellular assays. The information is presented in a question-and-answer format to directly address specific issues.
Troubleshooting Guides
Issue 1: Unexpected Results in Cell Viability/Proliferation Assays (e.g., MTT, XTT)
Question: I am observing inconsistent or unexpected changes in cell viability/proliferation when treating cells with this compound. What could be the cause and how can I troubleshoot this?
Answer: Unexpected results in proliferation assays can stem from direct effects of the compound on cell health or interference with the assay chemistry.
Potential Causes and Troubleshooting Steps:
-
Direct Cytotoxicity: Although this compound is a metabolite of retinoic acid, high concentrations could potentially induce cytotoxicity. The epoxide group, while generally stable, could exhibit reactivity at high concentrations or under specific cellular conditions.
-
Troubleshooting:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment with a wide range of this compound concentrations to determine its IC50 value in your cell line.
-
Alternative Viability Assay: Use a different viability assay that relies on a distinct mechanism. For example, if you are using an MTT assay (which measures metabolic activity), try a trypan blue exclusion assay (which measures membrane integrity) or a CyQUANT Direct Cell Proliferation Assay (which measures DNA content). Consistent results across different platforms would suggest a true biological effect.
-
-
-
Interference with Assay Reagents: The chemical structure of this compound might interfere with the assay components. For tetrazolium-based assays like MTT, the compound could potentially reduce the tetrazolium dye, leading to a false-positive signal for cell viability.
-
Troubleshooting:
-
Cell-Free Assay Control: Run the assay in the absence of cells but with the complete assay reagents and this compound at the concentrations used in your experiment. A change in color or signal would indicate direct interference with the assay reagents.
-
Solvent Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to the observed effects by running a vehicle-only control.
-
-
Issue 2: Anomalous Data in Apoptosis Assays (e.g., Annexin V, Caspase Activity)
Question: My apoptosis assay results are ambiguous after treatment with this compound. How can I determine if this is a real biological effect or an artifact?
Answer: Ambiguous apoptosis results can be due to weak biological activity of the compound or interference with the detection method.
Potential Causes and Troubleshooting Steps:
-
Weak Induction of Apoptosis: As a metabolite of retinoic acid, this compound may have weak, dose-dependent effects on apoptosis-related pathways.
-
Troubleshooting:
-
Time-Course Experiment: Perform a time-course experiment to capture the dynamics of apoptosis induction, as the optimal time point for detection can vary.
-
-
Interference with Fluorescent Dyes or Antibodies: The structure of this compound could potentially quench or enhance the fluorescence of dyes used in apoptosis assays, or non-specifically interact with antibodies.
-
Troubleshooting:
-
Staining Controls: Include unstained and single-stained compensation controls in your flow cytometry experiments to correctly set up your gates and rule out autofluorescence contributed by the compound.
-
Microscopy Visualization: Visually inspect the cells under a fluorescence microscope after staining. Artifacts such as non-specific dye aggregation or unusual localization patterns might be visible.
-
-
Issue 3: Inconsistent Activity in Reporter Gene Assays (e.g., Luciferase, β-galactosidase)
Question: I am using a retinoic acid response element (RARE)-driven luciferase reporter assay and see weak or inconsistent activation with this compound. How can I validate this finding?
Answer: Weak or inconsistent results in reporter gene assays can be due to low-affinity interactions with the target receptor, off-target effects, or direct interference with the reporter enzyme.
Potential Causes and Troubleshooting Steps:
-
Weak Receptor Agonism/Antagonism: this compound may have a very low binding affinity for Retinoic Acid Receptors (RAR) or Retinoid X Receptors (RXR) compared to all-trans retinoic acid.[3][4]
-
Troubleshooting:
-
Competition Assay: Perform a competition experiment where you treat the cells with a known RAR/RXR agonist (e.g., all-trans retinoic acid) in the presence and absence of increasing concentrations of this compound. A shift in the agonist's dose-response curve can indicate competitive binding.
-
Use a More Sensitive Reporter System: If available, use a reporter cell line with a more sensitive or amplified detection system to better capture weak biological responses.
-
-
-
Direct Inhibition/Activation of Reporter Enzyme: Some small molecules can directly inhibit or, less commonly, activate reporter enzymes like luciferase.[5]
-
Troubleshooting:
-
Cell-Free Enzyme Assay: Perform a cell-free luciferase assay by adding this compound directly to a solution containing purified luciferase enzyme and its substrate. A change in light output will confirm direct interference.
-
Use a Dual-Reporter System: Employ a dual-luciferase system where the experimental reporter (e.g., Firefly luciferase) is co-transfected with a control reporter (e.g., Renilla luciferase) driven by a constitutive promoter.[6] If this compound affects both reporters similarly, it is likely due to a general effect on cell health or a non-specific effect on the luciferase enzymes.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the known biological activity of this compound?
A1: this compound is a metabolite of all-trans retinoic acid.[7] Its biological activity is considered to be minimal compared to its parent compound.
Q2: At what concentrations should I be concerned about potential interference from this compound?
A2: Endogenous concentrations of this compound have been measured in rat kidney at approximately 0.25 µM.[8] In in-vitro studies, it is common to use concentrations significantly higher than physiological levels.[9] While there is no specific concentration at which interference is guaranteed, being cautious and performing the appropriate controls is recommended, especially when using concentrations in the high micromolar range.
Q3: Could the epoxide group in this compound be a source of interference?
A3: The epoxide group can be chemically reactive. While the 5,6-epoxide of retinoic acid is relatively stable, it is plausible that under certain assay conditions (e.g., changes in pH, presence of certain enzymes), it could react with assay components or cellular macromolecules.[10] This reactivity is a potential source of "nuisance" effects in high-throughput screening assays.[11]
Q4: Can this compound affect signaling pathways other than the retinoic acid pathway?
A4: While its primary association is with the retinoid signaling pathway, off-target effects are always a possibility with any small molecule. Without specific studies on the off-target profile of this compound, it is advisable to consider this possibility if you observe unexpected phenotypes that are inconsistent with known retinoid signaling.
Data Presentation
Table 1: Endogenous Concentrations of Retinoids in Rat Kidney
| Retinoid | Concentration (µM) |
| Retinyl palmitate | 8.7 |
| Retinol (B82714) | 4.6 |
| all-trans-Retinoic acid | 1.3 |
| This compound | 0.25 |
Data from McCormick, A. M., & Napoli, J. L. (1982). Identification of this compound as an endogenous retinol metabolite. Journal of Biological Chemistry, 257(4), 1730–1735.[8]
Experimental Protocols
MTT Cell Proliferation Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle and positive control) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.[12]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[13][14]
Annexin V Apoptosis Assay Protocol
-
Cell Treatment: Treat cells with this compound and controls for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[15]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium (B1200493) iodide (PI) solution to 100 µL of the cell suspension.[15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.[16] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[1]
Luciferase Reporter Gene Assay Protocol
-
Transfection: Co-transfect cells with the RARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase driven by a constitutive promoter).
-
Compound Treatment: After 24 hours, treat the cells with this compound, a positive control (e.g., all-trans retinoic acid), and a vehicle control.
-
Cell Lysis: After the desired incubation period (e.g., 18-24 hours), wash the cells with PBS and add passive lysis buffer.[6]
-
Luciferase Assay: Transfer the cell lysate to a luminometer plate. Add the luciferase assay reagent and measure the firefly luciferase activity.[17]
-
Renilla Luciferase Assay: Add the Stop & Glo® reagent to quench the firefly luciferase signal and simultaneously measure the Renilla luciferase activity.[18]
-
Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in transfection efficiency and cell number.
Visualizations
Caption: Potential weak activation of the Retinoic Acid Signaling Pathway.
Caption: Luciferase assay workflow with potential interference points.
Caption: Logical workflow for troubleshooting unexpected assay results.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of this compound as an endogenous retinol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Nuisance compound advisor | Chemical Probes Portal [chemicalprobes.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. kumc.edu [kumc.edu]
- 17. med.emory.edu [med.emory.edu]
- 18. Luciferase reporter assay| GENOM BIO | GENOM Life & Health Holdings Group Co., Ltd.-GENOM BIO [en.genomcell.com]
Technical Support Center: Quantification of 5,6-Epoxyretinoic Acid Metabolites
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the quantification of 5,6-Epoxyretinoic acid (5,6-ERA) and its metabolites. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure accurate and reproducible results.
Troubleshooting Guides
This section addresses common issues encountered during the quantification of 5,6-ERA and its metabolites.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions with Column: Residual silanols on the silica-based column can interact with the polar functional groups of 5,6-ERA.[1][2] | - Optimize Mobile Phase pH: Adjust the pH of the mobile phase to suppress the ionization of silanol (B1196071) groups (typically lower pH for reversed-phase chromatography).- Use a Buffer: Incorporate a buffer, such as ammonium (B1175870) formate (B1220265) or acetate, into the mobile phase to mask silanol interactions.[2] - Select an Appropriate Column: Consider using a column with end-capping or a different stationary phase chemistry. |
| Column Overload: Injecting too high a concentration of the analyte.[1] | - Dilute the Sample: Reduce the concentration of the sample extract before injection. - Decrease Injection Volume: Inject a smaller volume onto the column. | |
| Column Contamination or Void: Accumulation of matrix components on the column frit or settling of the packing material.[3][4] | - Use a Guard Column: Protect the analytical column from contaminants. - Backflush the Column: Reverse the column flow to dislodge particulates from the inlet frit.[4] - Replace the Column: If the problem persists, the column may be irreversibly damaged. | |
| Low Signal Intensity or Sensitivity | Ion Suppression: Co-eluting matrix components compete with 5,6-ERA and its metabolites for ionization in the mass spectrometer source.[5][6][7] | - Improve Sample Preparation: Incorporate additional cleanup steps (e.g., solid-phase extraction) to remove interfering substances. - Optimize Chromatography: Adjust the gradient to better separate the analytes from the matrix. - Dilute the Sample: This can reduce the concentration of interfering components.[5] |
| Analyte Degradation: 5,6-ERA is sensitive to light, heat, and acidic conditions.[8] | - Protect from Light: Use amber vials and minimize exposure to light during all steps. - Maintain Low Temperatures: Keep samples on ice or at 4°C during preparation and store at -80°C. - Avoid Strong Acids: Neutralize any acidic extraction solvents as soon as possible. The epoxide ring is susceptible to opening under acidic conditions.[8] | |
| Inconsistent Retention Times | Inadequate Column Equilibration: Insufficient time for the column to stabilize between injections, especially with gradient elution. | - Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Mobile Phase Inconsistency: Changes in mobile phase composition due to evaporation or improper preparation. | - Prepare Fresh Mobile Phase Daily: This ensures consistent composition. - Keep Mobile Phase Bottles Capped: Minimize solvent evaporation. | |
| Temperature Fluctuations: Changes in ambient temperature can affect retention times. | - Use a Column Oven: Maintain a constant column temperature for reproducible chromatography. | |
| High Background Noise | Contaminated Mobile Phase or Solvents: Impurities in the solvents can lead to high background noise. | - Use High-Purity Solvents: Utilize LC-MS grade solvents and reagents. - Filter Mobile Phases: Pass all mobile phases through a 0.22 µm filter. |
| Contaminated LC-MS System: Buildup of contaminants in the tubing, injector, or mass spectrometer. | - Flush the System: Regularly flush the entire LC-MS system with a strong solvent wash. |
Frequently Asked Questions (FAQs)
Q1: What is the major metabolite of this compound?
A1: The major metabolite of 5,6-ERA identified in vivo is 5,6-epoxyretinoyl β-glucuronide.[9] This is a more polar compound formed by the conjugation of glucuronic acid to the carboxylic acid group of 5,6-ERA.
Q2: How should I store my 5,6-ERA standards and samples?
A2: Due to the sensitivity of retinoids to light and temperature, it is crucial to store stock solutions and biological samples at -80°C in amber vials to prevent degradation. Minimize freeze-thaw cycles.
Q3: What type of internal standard is recommended for the quantification of 5,6-ERA?
A3: An ideal internal standard would be a stable isotope-labeled version of 5,6-ERA (e.g., d4-5,6-ERA). If unavailable, a structurally similar compound that is not endogenously present in the sample and has similar chromatographic and ionization properties can be used.
Q4: Can I use a UV detector for the quantification of 5,6-ERA?
A4: While 5,6-ERA does have a UV absorbance maximum, LC-MS/MS is the preferred method for quantification in biological matrices. This is due to the significantly higher sensitivity and selectivity of mass spectrometry, which is necessary to detect the low endogenous concentrations of 5,6-ERA and its metabolites and to distinguish them from a complex biological background.[8][10]
Q5: What are the expected MRM transitions for 5,6-ERA?
A5: For mass spectrometric detection, you will need to optimize the precursor and product ion transitions. For 5,6-ERA (molecular weight 316.4 g/mol ), a potential precursor ion in positive mode would be [M+H]+ at m/z 317.2. Product ions would need to be determined by infusion and fragmentation of a standard.
Experimental Protocols
Protocol 1: Quantification of 5,6-ERA and its Glucuronide Metabolite in Plasma by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and application.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Transitions need to be optimized for 5,6-ERA, its glucuronide metabolite, and the internal standard.
Quantitative Data
The following table provides representative data for the quantification of 5,6-ERA in rat kidney tissue, as reported in the literature.[10]
| Analyte | Tissue | Concentration (µM) |
| This compound | Rat Kidney | 0.25 |
| all-trans-Retinoic acid | Rat Kidney | 1.3 |
| Retinol (B82714) | Rat Kidney | 4.6 |
| Retinyl palmitate | Rat Kidney | 8.7 |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of 5,6-ERA from plasma.
Signaling Pathway of this compound
Caption: 5,6-ERA activates gene transcription via the RAR/RXR pathway.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. longdom.org [longdom.org]
- 8. Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of this compound in vivo: isolation of a major intestinal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of this compound as an endogenous retinol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for long-term storage of 5,6-Epoxyretinoic acid
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of 5,6-Epoxyretinoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and experimental use of this compound.
Issue: Compound Degradation Suspected
-
Question: My experimental results are inconsistent, and I suspect the this compound has degraded. How can I confirm this and prevent it in the future?
-
Answer: Degradation of this compound, a retinoid, is a common issue due to its sensitivity to light, air, and temperature.[1][2][3] To confirm degradation, you can use techniques like High-Performance Liquid Chromatography (HPLC) to check the purity of your sample against a reference standard. To prevent future degradation, adhere strictly to the storage and handling protocols outlined below. Ensure all manipulations are performed under subdued light and consider using an inert gas atmosphere.[4]
Issue: Difficulty Dissolving the Compound
-
Question: I am having trouble dissolving the solid this compound. What is the recommended procedure?
-
Answer: this compound is soluble in organic solvents such as chloroform (B151607) and methanol.[5] For cell culture applications, it is common practice to first dissolve the compound in Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution before diluting it in aqueous media.[6][7] If you are still experiencing issues, gentle warming to 37°C for a few minutes can aid in solubilization.[7] Avoid repeated freeze-thaw cycles of the stock solution as this can affect its stability.[6][8]
Issue: Precipitate Formation in Cell Culture Media
-
Question: After diluting my DMSO stock solution of this compound into my cell culture media, a precipitate formed. What should I do?
-
Answer: Precipitation can occur if the final concentration of the compound is too high or if the DMSO concentration in the media is excessive (ideally should not exceed 0.1-0.5%).[6][7] To avoid this, ensure your stock solution is fully dissolved before dilution and pre-warm the cell culture media.[7] When diluting, add the stock solution to the media slowly while vortexing or mixing. If precipitation persists, you may need to lower the final concentration of this compound in your experiment.
Frequently Asked Questions (FAQs)
What is the recommended long-term storage temperature for this compound?
For long-term stability, this compound should be stored at -80°C as a solid.[5] Under these conditions, it is stable for at least two years.[5] For shorter-term storage, -20°C is also acceptable.[7]
How should I handle this compound upon receipt?
Upon receipt, the compound, which is typically shipped on dry ice, should be immediately stored at -80°C.[5] It is crucial to protect it from light and moisture.[1]
What precautions should I take when working with this compound?
This compound is light and moisture sensitive.[1] All work should be conducted in subdued light.[4] It is also classified as harmful if swallowed and may damage fertility or the unborn child. Therefore, appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, must be worn.[1]
How do I prepare a stock solution?
To prepare a stock solution, dissolve the solid this compound in a suitable organic solvent like DMSO.[6][7] For example, to create a 10 mM stock solution, you would dissolve the appropriate mass of the compound in DMSO. It is recommended to prepare fresh stock solutions before use.[6] If storing a stock solution, it should be aliquoted into light-protected, airtight vials and stored at -20°C for no longer than one month.[4]
What is the stability of this compound in solution?
Aqueous solutions of retinoids deteriorate quickly.[4] Stock solutions in DMSO stored at -20°C in the dark are reported to be stable for about a month.[4] However, for optimal results, it is always best to use freshly prepared solutions.[6] The stability of retinoids in cell culture media can be reduced in serum-free conditions, but the addition of bovine serum albumin can help stabilize them.[2]
Quantitative Data Summary
| Parameter | Recommendation | Stability/Notes |
| Storage Temperature (Solid) | -80°C | ≥ 2 years[5] |
| -20°C | Shorter-term storage | |
| Storage of Stock Solution (in DMSO) | -20°C | Approximately 1 month; frequent freeze-thaw cycles should be avoided[4][8] |
| Shipping Condition | Dry Ice | |
| Solubility | Chloroform, Methanol | [5] |
| DMSO | Up to 100 mM (with warming)[7] | |
| Purity | ≥95-98% | [9][10] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber or light-protected microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
-
Pipettes and sterile tips
-
-
Procedure (perform under subdued light):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound (Molecular Weight: 316.4 g/mol ) in a sterile, light-protected tube.[5][9]
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C for 3-5 minutes may be necessary.[7]
-
Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C.
-
Visualizations
Caption: Workflow for proper handling and storage of this compound.
Caption: Troubleshooting logic for suspected compound degradation.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 8. NIBSC - Peptide Storage [nibsc.org]
- 9. caymanchem.com [caymanchem.com]
- 10. scbt.com [scbt.com]
Validation & Comparative
In Vivo Validation of 5,6-Epoxyretinoic Acid: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo function of 5,6-Epoxyretinoic acid (5,6-ERA) against its well-characterized precursor, all-trans-retinoic acid (atRA). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines detailed protocols, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of 5,6-ERA's physiological role and potential as a therapeutic agent.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences in the biological activity and receptor interaction of 5,6-ERA compared to atRA.
Table 1: Comparative Biological Activity in Vivo
| Parameter | This compound (5,6-ERA) | all-trans-Retinoic Acid (atRA) | Reference |
| Growth Promotion Activity (Vitamin A-deficient rats) | 0.5% as active as atRA | 100% (Reference Compound) | [1] |
Table 2: Retinoic Acid Receptor (RAR) Agonist Activity (EC50 values)
| Receptor Subtype | This compound (5,6-ERA) | all-trans-Retinoic Acid (atRA) |
| RARα | 77 nM | Not explicitly stated in the same study, but generally low nM range |
| RARβ | 35 nM | Not explicitly stated in the same study, but generally low nM range |
| RARγ | 4 nM | Not explicitly stated in the same study, but generally low nM range |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Protocol 1: In Vivo Assessment of Growth Promotion in Vitamin A-Deficient Rats
This protocol is adapted from studies evaluating the biological activity of retinoids.
1. Animal Model:
- Male weanling rats (e.g., Sprague-Dawley strain) are placed on a vitamin A-deficient diet.
- Animals are monitored for signs of vitamin A deficiency, such as weight plateau or loss and xerophthalmia.
2. Dosing Regimen:
- Once deficiency is established, rats are divided into experimental groups.
- This compound and all-trans-retinoic acid are dissolved in a suitable vehicle (e.g., corn oil).
- Daily intraperitoneal injections of the test compounds are administered at various dose levels. A vehicle control group is included.
3. Data Collection and Analysis:
- Body weight is recorded daily.
- The growth response is monitored over a period of several weeks.
- The biological activity is calculated as the ratio of the dose of atRA to the dose of 5,6-ERA required to elicit a specific growth response.
Protocol 2: Topical Application and Analysis of Retinoid Effects on Mouse Skin
This protocol outlines a general procedure for studying the in vivo effects of topical retinoids on the skin.
1. Animal Model:
- Hairless mice (e.g., SKH-1) are used to avoid interference from hair follicles.
- Mice are housed under standard laboratory conditions.
2. Topical Application:
- A defined area on the dorsal skin of the mice is marked for treatment.
- Solutions of this compound and all-trans-retinoic acid in a suitable vehicle (e.g., acetone (B3395972) or a cream base) are applied topically to the marked area. A vehicle control is applied to a separate group of mice.[2]
- Applications are performed daily or several times a week for a specified duration (e.g., 2 weeks).[2]
3. Sample Collection and Analysis:
- At the end of the treatment period, mice are euthanized, and the treated skin is excised.
- Histological Analysis: Skin samples are fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness and other morphological changes.[3][4]
- Gene Expression Analysis: Total RNA is extracted from the skin samples. Gene expression levels of retinoid target genes (e.g., Krt4, Cyp26a1) are quantified using real-time quantitative PCR (RT-qPCR).[2][5]
- Protein Analysis: Protein can be extracted from the skin to analyze the expression of specific proteins by Western blotting.[6]
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Retinoid Signaling Pathway
Caption: Retinoid signaling pathway of 5,6-ERA and atRA.
In Vivo Experimental Workflow
Caption: General workflow for in vivo comparison of retinoids.
References
- 1. The biological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Retinoid-Mediated Signaling Involved in Skin Homeostasis by RAR and RXR Agonists/Antagonists in Mouse Skin | PLOS One [journals.plos.org]
- 3. Lifetime topical application of tretinoin to hairless mice. | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 4. Lifetime topical application of tretinoin to hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Systemic and topical OVA sensitizations induce retinoic acid synthesis and dysregulate retinoid-mediated signaling in skin of mice. - Public Library of Science - Figshare [plos.figshare.com]
- 6. All-trans retinoic acid induces cellular retinol-binding protein in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Identity of Synthetic 5,6-Epoxyretinoic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the definitive identification of synthetic compounds is paramount. This guide provides a comprehensive comparison of analytical techniques and expected data for confirming the identity of synthetic 5,6-Epoxyretinoic acid, a crucial metabolite of retinoic acid.
This document outlines the key analytical methods, expected quantitative data, and potential isomeric impurities to ensure the unambiguous characterization of synthetically derived this compound.
Spectroscopic and Chromatographic Confirmation
The identity of synthetic this compound is typically established through a combination of spectroscopic and chromatographic techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid | ~11-12 (s, 1H) | ~170-175 |
| Olefinic Protons | ~5.5-7.0 (m) | ~120-150 |
| Epoxide Protons | ~3.0-3.5 (m) | ~60-70 |
| Methyl Groups | ~1.0-2.5 (s) | ~12-30 |
| Cyclohexane Ring | ~1.0-2.0 (m) | ~20-40 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₂₀H₂₈O₃ |
| Molecular Weight | 316.44 g/mol |
| Exact Mass | 316.2038 g/mol |
| Key Fragmentation Ions (m/z) | M⁺ (316), [M-H₂O]⁺, [M-COOH]⁺ |
Note: The fragmentation pattern can vary based on the ionization technique used.
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for assessing the purity of synthetic this compound and for separating it from potential isomers and impurities. The retention time is a key identifier when compared against a certified reference standard.
Table 3: Typical HPLC Parameters for Retinoid Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of methanol, acetonitrile, water, and an acid (e.g., acetic acid or formic acid) |
| Flow Rate | ~1.0 - 1.5 mL/min |
| Detection | UV-Vis at ~350 nm |
| Expected Retention Time | Highly dependent on the specific method; co-elution with a standard is the primary confirmation method. |
Comparison with Potential Impurities
During the synthesis and handling of this compound, several related compounds can emerge as impurities. The two most common are the 5,8-oxy (furanoid) derivative and the 13-cis isomer.
5,8-Oxyretinoic Acid
This furanoid derivative can be formed from this compound under acidic conditions[1]. Its chromatographic and spectroscopic properties will differ from the parent compound.
Table 4: Comparison of this compound and 5,8-Oxyretinoic Acid
| Property | This compound | 5,8-Oxyretinoic Acid |
| Structure | Contains a 5,6-epoxide ring | Contains a 5,8-ether linkage (furanoid ring) |
| UV λmax | Expected to be different from the 5,8-oxy derivative | Different absorption spectrum due to altered chromophore |
| Mass Spectrum | Molecular Ion at m/z 316 | Molecular Ion at m/z 316 (isomer) |
| HPLC Retention | Different retention time | Different retention time |
13-cis-5,6-Epoxyretinoic Acid
Isomerization at the 13-14 double bond can lead to the formation of the 13-cis isomer. This stereoisomer will have very similar spectroscopic properties but can often be separated by HPLC.
Table 5: Comparison of all-trans- and 13-cis-5,6-Epoxyretinoic Acid
| Property | all-trans-5,6-Epoxyretinoic Acid | 13-cis-5,6-Epoxyretinoic Acid |
| Stereochemistry | All double bonds in the polyene chain are in the trans configuration | The double bond at the 13-position is in the cis configuration |
| NMR Spectrum | Distinct chemical shifts and coupling constants for protons and carbons around the 13-14 double bond | Different chemical shifts and coupling constants for protons and carbons around the 13-14 double bond compared to the all-trans isomer |
| Mass Spectrum | Identical to the 13-cis isomer | Identical to the all-trans isomer |
| HPLC Retention | Separable from the 13-cis isomer under appropriate conditions | Separable from the all-trans isomer under appropriate conditions |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. The following are generalized procedures based on common practices for retinoid analysis.
Synthesis of this compound
A common synthetic route involves the epoxidation of all-trans-retinoic acid.
Caption: Synthetic workflow for this compound.
Protocol:
-
Dissolve all-trans-retinoic acid in a suitable inert solvent such as dichloromethane.
-
Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at a controlled temperature (e.g., 0 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate (B1220275) solution).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product using column chromatography on silica (B1680970) gel.
NMR Sample Preparation and Analysis
Caption: Workflow for NMR analysis.
Protocol:
-
Accurately weigh and dissolve a sample of the synthetic product in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.
-
Process the raw data, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the spectra to assign chemical shifts and determine coupling constants, confirming the structure.
LC-MS Sample Preparation and Analysis
Caption: Workflow for LC-MS analysis.
Protocol:
-
Prepare a dilute solution of the synthetic product in the initial mobile phase composition.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Inject the sample onto an HPLC system coupled to a mass spectrometer.
-
Perform chromatographic separation using a suitable C18 column and mobile phase gradient.
-
Acquire mass spectra using an appropriate ionization technique (e.g., electrospray ionization - ESI).
-
Analyze the data to determine the retention time and mass-to-charge ratio of the main peak and any impurities. Compare the retention time with a reference standard for positive identification.
Conclusion
The definitive identification of synthetic this compound requires a multi-faceted analytical approach. By comparing the data obtained from NMR, MS, and HPLC with established values and against potential impurities, researchers can confidently confirm the identity and purity of their synthesized compound. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists and professionals in the field of drug development and retinoid research.
References
A Tale of Two Retinoids: A Side-by-Side Comparison of 5,6-Epoxyretinoic Acid and 9-cis-Retinoic Acid
In the intricate world of cellular signaling, retinoids, the derivatives of vitamin A, play a pivotal role in regulating a vast array of biological processes, from embryonic development to cellular differentiation and proliferation. Among the myriad of retinoid isomers, 9-cis-retinoic acid has been extensively studied for its unique ability to activate both retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] In contrast, 5,6-Epoxyretinoic acid, a metabolite of all-trans-retinoic acid, remains a more enigmatic player, with its precise mechanisms of action still under investigation. This guide provides a comprehensive side-by-side comparison of these two influential retinoids, delving into their mechanisms of action, biological effects, and the experimental data that underpins our current understanding.
At a Glance: Key Differences
| Feature | This compound | 9-cis-Retinoic Acid |
| Primary Role | Metabolite of all-trans-retinoic acid | Isomer of all-trans-retinoic acid |
| Receptor Binding | Not fully characterized, likely interacts with RARs | Binds to and activates both RARs and RXRs[1][2] |
| Biological Potency | Generally considered less potent than all-trans-retinoic acid | High biological potency, often greater than all-trans-retinoic acid in specific contexts[3] |
| Research Focus | Less extensively studied | Extensively researched as a pan-agonist for retinoid receptors |
Delving Deeper: Mechanism of Action
The biological effects of retinoids are primarily mediated through their interaction with two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[4]
9-cis-Retinoic Acid: The Pan-Agonist
9-cis-retinoic acid is distinguished by its ability to serve as a high-affinity ligand for both RAR and RXR subtypes.[1][2] This dual activation capability allows it to influence a broader range of gene expression profiles compared to RAR-selective retinoids like all-trans-retinoic acid. The activation of RXR is particularly significant as RXRs can also form heterodimers with other nuclear receptors, including the vitamin D receptor (VDR) and thyroid hormone receptor (TR), thus integrating multiple signaling pathways.
This compound: A Metabolite with Potential
This compound is a product of the metabolism of all-trans-retinoic acid. While its receptor binding profile is not as well-defined as that of 9-cis-retinoic acid, it is believed to exert its effects primarily through interaction with RARs. The extent to which it activates these receptors and whether it has any affinity for RXRs remains an area of active research.
Visualizing the Signaling Pathways
To illustrate the distinct signaling mechanisms of these two retinoids, the following diagrams depict their interactions with nuclear receptors.
Caption: Signaling pathway of 9-cis-retinoic acid.
Caption: Postulated signaling pathway of this compound.
Comparative Biological Effects: A Data-Driven Overview
Direct comparative studies on the biological effects of this compound and 9-cis-retinoic acid are limited. The following tables summarize available data from various studies. It is crucial to note that these values are not directly comparable due to variations in experimental conditions, cell lines, and assay types.
Table 1: Receptor Binding and Transactivation
| Compound | Receptor | Assay Type | Value (IC50/EC50) | Reference |
| 9-cis-Retinoic Acid | RARα, β, γ | Competition Binding ([3H]9-cis-RA) | ~12 nM | [5] |
| RARα, β, γ | Competition Binding ([3H]t-RA) | 31, 8, 60 nM respectively | [5] | |
| RXR | Transfection Assays | Up to 40-fold more potent than all-trans-RA | [6] | |
| This compound | RAR/RXR | - | Data not available | - |
Table 2: Effects on Cell Differentiation and Proliferation
| Compound | Cell Line | Effect | Concentration | Reference |
| 9-cis-Retinoic Acid | Human Neuroblastoma (LA-N-5) | 5-to-10-fold more potent than ATRA in antiproliferative and differentiation activity | > 10⁻⁸ M | [3] |
| Human Neuroblastoma (SH-SY5Y) | Required 10-fold higher concentrations than ATRA for comparable induction of RAR-β and CRABP II | - | [7] | |
| Human Oral Squamous Carcinoma | Inhibited proliferation | 10⁻⁶ M | [8] | |
| This compound | Vitamin A-deficient rats | 0.5% as active as all-trans-retinoic acid in promoting growth | - | [9] |
Experimental Protocols in Focus
To provide a deeper understanding of the data presented, this section outlines the general methodologies for key experiments cited in retinoid research.
Luciferase Reporter Gene Assay for Transcriptional Activation
This assay is commonly used to quantify the ability of a compound to activate a specific nuclear receptor and induce gene expression.
Caption: General workflow for a luciferase reporter assay.
Detailed Steps:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T, COS-1) is cultured in appropriate media. The cells are then transiently transfected with two plasmids: one expressing the nuclear receptor of interest (e.g., RARα or RXRα) and a second "reporter" plasmid containing a luciferase gene under the control of a promoter with multiple copies of a retinoic acid response element (RARE).
-
Compound Treatment: After a post-transfection period to allow for receptor expression, the cells are treated with varying concentrations of the test compounds (this compound or 9-cis-retinoic acid). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a specific duration (typically 16-24 hours) to allow for receptor activation, binding to the RARE, and subsequent transcription of the luciferase gene.
-
Cell Lysis and Luminescence Measurement: The cells are lysed to release the expressed luciferase enzyme. A substrate for luciferase (luciferin) is then added, and the resulting light emission (luminescence) is measured using a luminometer. The intensity of the light produced is directly proportional to the amount of luciferase expressed and, therefore, to the transcriptional activity of the retinoid.
Cell Differentiation Assay
These assays assess the ability of a compound to induce differentiation in a specific cell line, often a cancer cell line or a stem cell line.
General Protocol (Example: Neuronal Differentiation of Embryonal Carcinoma Cells):
-
Cell Seeding: Embryonal carcinoma cells (e.g., P19) are seeded at a specific density in culture dishes.[10]
-
Compound Treatment: The cells are treated with different concentrations of this compound or 9-cis-retinoic acid.
-
Aggregation and Differentiation: The cells are often cultured in suspension to form aggregates. The retinoid treatment is continued for a defined period (e.g., 4 days) to induce differentiation.
-
Plating and Maturation: The cell aggregates are then plated onto tissue culture-treated dishes and cultured in a retinoid-free medium to allow for further differentiation and maturation of neuronal and glial cells.
-
Analysis: Differentiation is assessed by observing cell morphology (e.g., neurite outgrowth) and by immunocytochemistry or western blotting for specific differentiation markers (e.g., β-III tubulin for neurons, GFAP for astrocytes).
Conclusion
9-cis-retinoic acid stands out as a potent pan-agonist of retinoid receptors, capable of activating both RAR and RXR signaling pathways. This dual activity gives it a broad and complex range of biological effects. In contrast, this compound, a metabolite of all-trans-retinoic acid, appears to be a less potent retinoid, with its activity likely mediated primarily through RARs.
The available data, while not from direct comparative studies, suggests that 9-cis-retinoic acid generally exhibits higher biological activity in various in vitro models. However, the physiological relevance and specific roles of this compound should not be dismissed, as metabolic conversion and local concentrations within tissues can significantly influence retinoid signaling.
Further research, particularly direct side-by-side comparative studies employing standardized experimental protocols, is essential to fully elucidate the distinct and potentially overlapping roles of these two intriguing retinoids in health and disease. Such studies will be invaluable for the rational design of novel therapeutic strategies targeting the complex network of retinoid signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Gene Expression Profiling Elucidates a Specific Role for RARγ in the Retinoic Acid Induced Differentiation of F9 Teratocarcinoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced potency of 9-cis versus all-trans-retinoic acid to induce the differentiation of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of 9-cis and all-trans retinoic acid on the induction of retinoic acid receptor-beta and cellular retinoic acid-binding protein II in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. All-trans, 13-cis and 9-cis retinoic acids induce a fully reversible growth inhibition in HNSCC cell lines: implications for in vivo retinoic acid use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retinoic acid, dibutyryl-cAMP, and differentiation affect the expression of retinoic acid receptors in F9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 9-cis-retinoic acid induces neuronal differentiation of retinoic acid-nonresponsive embryonal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Metabolic Pathway of 5,6-Epoxyretinoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic pathways of all-trans-retinoic acid (atRA), with a focus on validating the 5,6-epoxidation route. Understanding these pathways is critical for elucidating the biological activity of retinoids and for the development of novel therapeutics. We will compare the 5,6-epoxidation pathway with other significant metabolic routes of atRA, namely oxidation/hydroxylation, isomerization, and glucuronidation. This guide includes detailed experimental protocols and quantitative data to support the validation of these pathways.
Comparison of Major All-Trans-Retinoic Acid Metabolic Pathways
The metabolism of all-trans-retinoic acid is a complex process involving several key pathways that modulate its biological activity. The primary routes of atRA metabolism are 5,6-epoxidation, oxidation/hydroxylation, isomerization, and glucuronidation. Each of these pathways is characterized by distinct enzymatic reactions, resulting in metabolites with varying biological functions.
| Pathway | Key Enzymes & Cofactors | Primary Metabolites | Biological Significance |
| 5,6-Epoxidation | Enzyme system requiring O₂, Mg²⁺, ATP, NADPH | 5,6-Epoxyretinoic acid (5,6-ERA) | A biologically active metabolite, though its activity is minimal compared to atRA.[1] Further metabolized to 5,6-epoxyretinoyl-β-glucuronide.[2] |
| Oxidation/Hydroxylation | Cytochrome P450 enzymes (CYP26A1, CYP26B1, CYP26C1)[3][4] | 4-hydroxy-atRA, 4-oxo-atRA, 18-hydroxy-atRA | Primarily a catabolic pathway to inactivate atRA and regulate its cellular levels.[3][4][5][6] |
| Isomerization | Thiol-dependent enzymes in liver membranes | 9-cis-retinoic acid, 13-cis-retinoic acid | Generates isomers with different receptor binding affinities and biological activities.[1][7][8] |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Retinoyl-β-glucuronide | Increases water solubility for excretion; can also act as a transport form of atRA.[9][10][11] |
Metabolic Pathways of All-Trans-Retinoic Acid
The metabolic fate of all-trans-retinoic acid is diverse, leading to a range of metabolites with distinct biological activities. The following diagram illustrates the major metabolic pathways of atRA.
Experimental Protocols for Pathway Validation
Validating the metabolic pathways of atRA involves a combination of in vitro and in vivo experiments. The following protocols provide a general framework for these studies.
General Experimental Workflow
The validation of a metabolic pathway typically follows a structured workflow, from initial incubation to final product identification.
In Vitro Metabolism Assay using Liver Microsomes
This protocol is designed to identify metabolites formed from atRA by liver microsomal enzymes.
Materials:
-
Rat liver microsomes
-
All-trans-retinoic acid (and radiolabeled [³H]atRA)
-
Cofactors: NADPH, ATP, MgCl₂ (for epoxidation); UDP-glucuronic acid (for glucuronidation)
-
Phosphate (B84403) buffer (pH 7.4)
-
Organic solvents for extraction (e.g., hexane, ethyl acetate)
-
HPLC system with UV and/or radioactivity detector
-
Mass spectrometer
Procedure:
-
Prepare a reaction mixture containing liver microsomes, atRA (spiked with [³H]atRA), and the necessary cofactors in phosphate buffer.
-
Initiate the reaction by adding the substrate (atRA).
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a cold organic solvent.
-
Extract the retinoids from the aqueous phase.
-
Evaporate the organic solvent and reconstitute the residue in the HPLC mobile phase.
-
Inject the sample into the HPLC system for separation and detection.
-
Collect fractions corresponding to metabolite peaks for further analysis by mass spectrometry to confirm their identity.
Cell Culture-Based Metabolism Assay
This protocol allows for the study of atRA metabolism in a cellular context.
Materials:
-
Cell line of interest (e.g., HepG2 hepatocytes, keratinocytes)
-
Cell culture medium and supplements
-
All-trans-retinoic acid (and radiolabeled [³H]atRA)
-
Cell lysis buffer
-
Organic solvents for extraction
-
HPLC-MS/MS system
Procedure:
-
Culture cells to a desired confluency.
-
Treat the cells with atRA (spiked with [³H]atRA) for a specific duration.
-
Harvest the cells and the culture medium separately.
-
Lyse the cells and extract retinoids from both the cell lysate and the medium.
-
Analyze the extracts by HPLC-MS/MS to identify and quantify the metabolites.
In Vivo Metabolism Studies in Animal Models
This protocol is used to study the metabolism of atRA under physiological conditions.
Materials:
-
Animal model (e.g., rats, mice)
-
All-trans-retinoic acid (and radiolabeled [³H]atRA) for administration (oral or intravenous)
-
Metabolic cages for collection of urine and feces
-
Surgical tools for tissue collection
-
Homogenizer
-
Organic solvents for extraction
-
HPLC-MS/MS system
Procedure:
-
Administer atRA (spiked with [³H]atRA) to the animals.
-
House the animals in metabolic cages to collect excreta over a time course.
-
At specific time points, euthanize the animals and collect blood and tissues of interest (e.g., liver, kidney, intestine).
-
Homogenize the tissues and extract retinoids from tissues, plasma, urine, and feces.
-
Analyze the extracts by HPLC-MS/MS to identify and quantify the in vivo metabolites.
Quantitative Data Summary
The following table summarizes key quantitative data related to the different metabolic pathways of atRA.
| Parameter | 5,6-Epoxidation | Oxidation/Hydroxylation (CYP26A1) | Glucuronidation (Intestinal Microsomes) |
| Apparent Km | 3.7 x 10⁻⁶ M (for atRA)[1] | ~63 nM (for 4-oxo-atRA)[5] | 91 µM (in vitamin A-deficient, repleted rats)[9] |
| Apparent Vmax | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | 53 pmol/min/mg protein (in vitamin A-deficient, repleted rats)[9] |
| Key Inhibitors | Not explicitly stated in provided abstracts | Ketoconazole[12] | Not explicitly stated in provided abstracts |
| Inducers | Not explicitly stated in provided abstracts | All-trans-retinoic acid[3] | Not explicitly stated in provided abstracts |
Conclusion
The validation of the metabolic pathway of this compound requires a multi-faceted approach, integrating in vitro and in vivo experimental data. By comparing this pathway with the other major routes of all-trans-retinoic acid metabolism—oxidation/hydroxylation, isomerization, and glucuronidation—researchers can gain a comprehensive understanding of the complex regulation of retinoid activity. The experimental protocols and comparative data presented in this guide provide a solid foundation for designing and interpreting studies aimed at elucidating the roles of these metabolic pathways in health and disease, and for the development of novel retinoid-based therapies.
References
- 1. Isomerization of all-trans-retinoic acid to 9-cis-retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Cytochrome P450s in the Regulation of Cellular Retinoic Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of CYP26A1 by Metabolites of Retinoic Acid: Evidence That CYP26A1 Is an Important Enzyme in the Elimination of Active Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoid Metabolism: New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo isomerization of retinoic acids. Rapid isomer exchange and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Glucuronidation of all-trans-retinoic acid in liposomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Retinoyl beta-glucuronide: a biologically active form of vitamin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucuronidation - Wikipedia [en.wikipedia.org]
- 12. Expression of the retinoic acid-metabolizing enzyme CYP26A1 limits programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the gene expression profiles induced by different retinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression profiles induced by different retinoids, supported by experimental data. We will delve into the nuanced world of retinoid signaling, comparing the effects of natural and synthetic retinoids on gene regulation. This guide aims to be a valuable resource for researchers investigating retinoid biology and for professionals involved in the development of retinoid-based therapeutics.
Introduction to Retinoids and Their Mechanism of Action
Retinoids, a class of compounds derived from vitamin A, are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis.[1][2] Their biological effects are primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each with three subtypes (α, β, and γ).[3][4] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[3][5]
Natural retinoids like all-trans retinoic acid (ATRA) and 9-cis retinoic acid (9-cis-RA) exhibit different binding affinities for these receptors. ATRA binds exclusively to RARs, while 9-cis-RA binds to both RARs and RXRs.[1] This differential receptor activation is a key determinant of their distinct gene expression profiles and subsequent biological effects.[6] In addition to natural retinoids, a wide array of synthetic retinoids have been developed with selective affinities for specific RAR or RXR subtypes, offering more targeted therapeutic interventions.[3]
Comparative Analysis of Gene Expression Profiles
The transcriptional response to different retinoids is complex and cell-type specific. Microarray and RNA-sequencing (RNA-Seq) studies have revealed that hundreds to thousands of genes are regulated by retinoids, influencing a wide range of biological pathways.[7][8]
Natural Retinoids: All-trans Retinoic Acid (ATRA) vs. 9-cis Retinoic Acid
Studies comparing ATRA and 9-cis-RA have demonstrated both overlapping and distinct gene regulatory effects. In human neuroblastoma cells, for instance, both compounds induce the expression of genes like RAR-β and CRABP2, but with different dose-response characteristics.[6] Generally, 9-cis-RA can be more potent in inducing differentiation in some cancer cell lines, which may be attributed to its ability to activate both RAR and RXR pathways.[9][10]
In human promyelocytic leukemia HL-60 cells, both ATRA and 9-cis-RA induce granulocytic differentiation, but a synthetic retinoid, IIF, which preferentially activates RXRγ, has been shown to have a stronger antiproliferative effect.[11] This highlights the importance of receptor selectivity in determining the ultimate cellular response.
Synthetic Retinoids: RAR- and RXR-Selective Agonists
The development of synthetic retinoids with selectivity for specific RAR or RXR isotypes has allowed for a more precise dissection of their roles in gene regulation.
-
RAR-selective agonists have been shown to be potent inducers of growth inhibition and apoptosis in various cancer cell lines.[12] For example, in head and neck squamous cell carcinoma (HNSCC) cells, RAR-selective retinoids were active in inhibiting cell growth, while RXR-selective retinoids were largely ineffective.
-
RXR-selective agonists (rexinoids) can support proliferation in some cell types.[10] However, the combination of RAR and RXR selective ligands can result in synergistic effects on apoptosis and neuronal differentiation in embryonal carcinoma cells.
Quantitative Data Summary
The following tables summarize the differential expression of key genes in response to various retinoids across different cell types, as reported in the literature. It is important to note that direct comparison of fold changes across different studies should be done with caution due to variations in experimental conditions.
Table 1: Comparison of Gene Expression Changes Induced by Natural Retinoids in Human Keratinocytes
| Gene | Retinoid Treatment | Fold Change | Biological Process | Reference |
| Upregulated Genes | ||||
| CYP26A1 | ATRA (24h) | > 2.0 | Retinoid Metabolism | [13] |
| KRT4 | ATRA (24h) | > 2.0 | Keratinocyte Differentiation | [13] |
| LCN2 | ATRA (24h) | > 2.0 | Inflammation | [13] |
| HBEGF | ATRA (24h) | > 2.0 | Cell Proliferation | [13] |
| Downregulated Genes | ||||
| KRT1 | ATRA (24h) | < -2.0 | Keratinocyte Differentiation | [7] |
| KRT10 | ATRA (24h) | < -2.0 | Keratinocyte Differentiation | [7] |
| LOR | ATRA (24h) | < -2.0 | Cornified Envelope Formation | [7] |
| FLG | ATRA (24h) | < -2.0 | Cornified Envelope Formation | [7] |
Table 2: Comparison of Gene Expression Changes Induced by Receptor-Selective Retinoids in Mouse Skin
| Gene | Retinoid Treatment (2 weeks) | Fold Change | Biological Process | Reference |
| Upregulated Genes | ||||
| Cyp26a1 | ATRA | 1410 ± 161 | Retinoid Metabolism | [14] |
| RARγ agonist | 19 ± 5.4 | [14] | ||
| Cyp26b1 | ATRA | 299 ± 54 | Retinoid Metabolism | [14] |
| RARγ agonist | 13 ± 0.5 | [14] | ||
| Rbp1 | ATRA | 2.8 ± 0.2 | Retinoid Transport | [14] |
| RARγ agonist | 1.4 ± 0.2 | [14] | ||
| Crabp2 | ATRA | 2 ± 0.2 | Retinoid Transport | [14] |
| RARγ agonist | 1.5 ± 0.2 | [14] | ||
| Krt4 | ATRA | > 2.0 | Epidermal Homeostasis | [3] |
| RARγ agonist | > 2.0 | [3] | ||
| Downregulated Genes | ||||
| Rdh10 | RARα agonist | 0.01 ± 0.003 | Retinal Synthesis | [14] |
| Aldh1a2 | RARα agonist | 0.04 ± 0.009 | Retinoic Acid Synthesis | [14] |
| Rxra | RARα agonist | 0.002 ± 0.0006 | Retinoid Receptor | [14] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the retinoid signaling pathway and a typical experimental workflow for comparing retinoid-induced gene expression.
Caption: Classical retinoid signaling pathway.
References
- 1. Profiling of the transcriptional response to all-trans retinoic acid in breast cancer cells reveals RARE-independent mechanisms of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinoic acid-induced granulocytic differentiation of HL-60 myeloid leukemia cells is mediated directly through the retinoic acid receptor (RAR-alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Retinoid-Mediated Signaling Involved in Skin Homeostasis by RAR and RXR Agonists/Antagonists in Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional Factors Mediating Retinoic Acid Signals in the Control of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ffclrp.usp.br [ffclrp.usp.br]
- 6. Investigating the mechanism of oridonin against triple-negative breast cancer based on network pharmacology and molecular docking | PLOS One [journals.plos.org]
- 7. Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. All-trans, 13-cis and 9-cis retinoic acids induce a fully reversible growth inhibition in HNSCC cell lines: implications for in vivo retinoic acid use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential effects of 9-cis and all-trans retinoic acid on the induction of retinoic acid receptor-beta and cellular retinoic acid-binding protein II in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Item - Fold change of retinoid metabolism-related gene expression in skin of mice after two weeks topical treatment with retinoid receptor-specific agonists. - Public Library of Science - Figshare [plos.figshare.com]
Safety Operating Guide
Proper Disposal of 5,6-Epoxyretinoic Acid: A Guide for Laboratory Professionals
Researchers and drug development professionals handling 5,6-Epoxyretinoic acid must adhere to strict safety and disposal protocols due to its potential health hazards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Identification and Safety Precautions
This compound is a metabolite of 13-cis-Retinoic Acid and its toxicological properties have not been thoroughly investigated[1]. Therefore, it should be handled with due care. It is classified as a reproductive toxicity 1A substance, meaning it may damage fertility or the unborn child. It is also harmful if swallowed.
Summary of Hazards:
| Hazard Class | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child. |
| Skin Contact | - | May cause skin irritation.[1] |
| Eye Contact | - | May cause eye irritation.[1] |
| Inhalation | - | May be harmful if inhaled; may cause irritation to mucous membranes and upper respiratory tract.[1] |
Personal Protective Equipment (PPE):
Before handling this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves.[1]
-
Body Protection: A lab coat or apron.[1]
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood[1]. For spill cleanup, a self-contained breathing apparatus may be necessary[1].
Step-by-Step Disposal Procedure
The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
1. Waste Collection and Storage:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves, paper towels), in a designated, compatible, and clearly labeled hazardous waste container.
-
The container must have a tightly fitting cap and be kept closed except when adding waste[2].
-
Store the waste container in a well-ventilated, secure area away from incompatible materials.
2. Preparing for Disposal:
-
For small quantities of solid this compound, one disposal method involves dissolving or mixing the material with a combustible solvent[1]. This should be done in a chemical fume hood.
-
The choice of solvent should be guided by local regulations and the capabilities of your institution's waste disposal facility.
-
Clearly label the container with the contents, including the name of the chemical and the solvent used.
3. Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation.
-
The final disposal method should be incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction of the compound and to prevent the release of harmful substances into the environment[1].
4. Spill Cleanup:
-
In case of a spill, immediately evacuate the area and restrict access.
-
Wear appropriate PPE, including a self-contained breathing apparatus, rubber boots, and heavy rubber gloves[1].
-
Carefully sweep up the solid material, place it in a sealed bag or container, and hold it for waste disposal[1]. Avoid raising dust[1].
-
Ventilate the area and wash the spill site after the material has been collected[1].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By following these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
